molecular formula C5H4Cl2N2O2 B1605790 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one CAS No. 51355-97-6

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Cat. No.: B1605790
CAS No.: 51355-97-6
M. Wt: 195 g/mol
InChI Key: IUNZCCKUTRMPSF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H4Cl2N2O2 and its molecular weight is 195 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloro-2-(hydroxymethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-3-1-8-9(2-10)5(11)4(3)7/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZCCKUTRMPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344386
Record name 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-97-6
Record name 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Determination of the Solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical process development. It governs the bioavailability of active pharmaceutical ingredients (APIs), influences the efficiency of crystallization and purification processes, and is a key factor in formulation design. This technical guide addresses the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, a pyridazinone derivative of potential interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its empirical determination. We present a detailed, field-proven protocol for the isothermal equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide discusses the theoretical underpinnings of solubility and contextualizes the importance of this data through examples from related pyridazinone structures. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust understanding and practical capability for generating high-quality solubility data.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] The compound 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one belongs to this important class of heterocycles. The development of any new chemical entity, including this one, from laboratory-scale synthesis to a viable product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands out as a cornerstone parameter.

In drug development, poor aqueous solubility can severely limit a compound's absorption and bioavailability, potentially leading to therapeutic failure.[3] In chemical manufacturing, solubility data in various organic solvents is essential for:

  • Crystallization and Purification: Selecting an appropriate solvent system is paramount for achieving high purity and yield.

  • Process Optimization: Understanding solubility curves allows for the optimization of temperature, solvent ratios, and cooling profiles.

  • Formulation: For APIs, solubility in pharmaceutically acceptable solvents dictates the choice of excipients and the final dosage form design.[4]

This guide provides the necessary theoretical background and a detailed, actionable protocol to empower researchers to determine the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in a range of relevant organic solvents.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated, thermodynamically stable solution.[5][6] The principle of "like dissolves like" provides a foundational, qualitative understanding: solutes tend to dissolve in solvents of similar polarity.[7] For a quantitative approach, several factors must be considered:

  • Solute Properties: Crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding.

  • Solvent Properties: Polarity, hydrogen bonding capacity, and dielectric constant.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[4][8][9] This relationship is described by the van't Hoff equation.

  • Pressure: For solid-liquid systems, the effect of pressure is generally negligible.[9][10]

The solid phases of both the pure and equilibrated compound should be analyzed to ensure that no polymorphic transformations, solvate formation, or degradation has occurred during the experiment, as this would invalidate the results.[4][11] Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for this characterization.[4]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[4][6] This method involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.

Rationale Behind the Experimental Design
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for physiological relevance, or standard laboratory temperatures like 25 °C) is crucial for reproducibility.[12]

  • Use of Excess Solute: Ensuring an excess of the solid compound guarantees that the solution becomes saturated and remains in equilibrium with the undissolved solid phase.[11]

  • Equilibration Time: A common pitfall is insufficient equilibration time. The system must be agitated long enough for the concentration of the dissolved solute to reach a constant value. This can range from 24 to 72 hours.[3][11][12] It is best practice to measure the concentration at several time points (e.g., 24, 48, 72 hours) to confirm that a plateau has been reached.[12]

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the supernatant. This is typically achieved through centrifugation followed by filtration through a fine, non-adsorptive syringe filter (e.g., 0.22 or 0.45 µm).[11][13]

  • Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for accurately quantifying the concentration of the dissolved analyte in the saturated solution due to its sensitivity and specificity.[3][7][13][14]

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions: a. Accurately prepare a stock solution of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected solubility range.[7]

  • HPLC Method Development: a. Develop a stability-indicating HPLC method capable of separating the analyte from any potential impurities or degradants. b. Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).

  • Equilibration (Shake-Flask): a. Add an excess amount of solid 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one to a series of vials (e.g., 4 mL glass vials), ensuring the amount is sufficient to maintain a solid phase at equilibrium. b. Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial. Perform this for each solvent in triplicate. c. Seal the vials tightly and place them in an isothermal orbital shaker or on a stirring plate set to a constant temperature (e.g., 298.2 K / 25 °C). d. Agitate the vials for a predetermined time (e.g., 72 hours) to ensure equilibrium is reached.

  • Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the coarse solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.[11][13] d. If necessary, dilute the filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.

  • Quantification and Data Analysis: a. Inject the filtered and diluted samples into the HPLC system. b. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.[7] c. Back-calculate the original concentration in the saturated solution, accounting for any dilutions. d. Express the solubility in various units as required, such as mg/mL, mol/L, or mole fraction.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Calculation prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Create Calibration Standards (5 levels) prep_stock->prep_cal prep_hplc Develop & Calibrate HPLC Method (R² > 0.999) prep_cal->prep_hplc add_excess Add Excess Solute to Vials add_solvent Add Solvent (Triplicates) add_excess->add_solvent agitate Seal & Agitate (Isothermal, 72h) add_solvent->agitate settle Settle Suspension agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter (0.45 µm Syringe Filter) withdraw->filter dilute Dilute into Mobile Phase filter->dilute inject Inject Sample into HPLC dilute->inject quantify Quantify using Calibration Curve inject->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clarity. As no data exists for the title compound, the following table illustrates how results for a related compound, 6-phenyl-pyridazin-3(2H)-one (PPD), are typically presented. This data is extracted from literature and shows mole fraction solubility (xₑ) at different temperatures.[4]

Table 1: Example Solubility Data for a Pyridazinone Derivative (6-phenyl-pyridazin-3(2H)-one)

SolventTemperature (K)Mole Fraction Solubility (10² * xₑ)
Water 298.20.0000582
303.20.0000694
308.20.0000842
313.20.000102
318.20.000130
Ethanol 298.20.119
303.20.141
308.20.168
313.20.199
318.20.235
DMSO 298.240.0
303.241.6
308.243.2
313.244.9
318.246.7

Data adapted from Molecules 2019, 25(1), 171 and J. Chem. Eng. Data 2019, 64, 11, 4921–4929.[4][8][9]

Interpretation of Expected Results: Based on the data for similar compounds, it is expected that the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one will be:

  • Very low in non-polar solvents and water.

  • Higher in polar protic solvents like ethanol and methanol due to the potential for hydrogen bonding with the hydroxymethyl and carbonyl groups.

  • Highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which are excellent at solvating a wide range of organic molecules.[8][9]

  • Positively correlated with temperature across all solvents.[4]

Conclusion and Future Directions

This technical guide provides a robust, scientifically-grounded framework for the experimental determination of the solubility of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in organic solvents. By adhering to the detailed isothermal equilibrium protocol and employing precise HPLC quantification, researchers can generate the high-quality, reliable data essential for advancing chemical process development and pharmaceutical formulation. The generated data will serve as a fundamental dataset for subsequent pre-formulation studies, crystallization process design, and the rational selection of solvent systems for synthesis and purification.

References

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  • PubMed.

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Sources

Biological activity of 4,5-dichloro-3(2H)-pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4,5-Dichloro-3(2H)-pyridazinone Derivatives

Executive Summary

The pyridazin-3(2H)-one ring system represents a "privileged scaffold" in medicinal and agricultural chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Among its many variants, derivatives originating from 4,5-dichloro-3(2H)-pyridazinone serve as a particularly fruitful starting point for the synthesis of potent bioactive molecules.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. We will explore their significant applications as herbicides that target critical plant metabolic pathways and their therapeutic potential as anticancer, antifungal, anti-inflammatory, and cardiovascular agents.[2][4] This document synthesizes field-proven insights, presents detailed experimental protocols, and summarizes key quantitative data to facilitate further research and development in this promising area of chemical biology.

The 4,5-Dichloro-3(2H)-pyridazinone Scaffold: A Versatile Chemical Starting Point

Introduction to a Privileged Structure

The 4,5-dichloro-3(2H)-pyridazinone core is a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[2] Its value lies in the reactivity of the two chlorine atoms, which can be selectively substituted to generate a vast library of derivatives. This chemical tractability allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with specific biological targets. The scaffold is a key intermediate in the synthesis of compounds with applications ranging from crop protection to human medicine.[3]

Core Synthesis Pathway

The primary and most common synthesis of the 4,5-dichloro-3(2H)-pyridazinone scaffold begins with mucochloric acid. The reaction involves a cyclization condensation with a hydrazine derivative. For instance, refluxing mucochloric acid with a specific hydrazine, such as 4-methylphenyl hydrazine in dilute sulfuric acid, yields the corresponding N-substituted 4,5-dichloropyridazinone intermediate.[5] This intermediate is the foundational building block for subsequent derivatization.

G cluster_synthesis Core Synthesis Workflow MA Mucochloric Acid Intermediate [2-(Aryl)]-4,5-dichloropyridazin-3-one (Core Intermediate) MA->Intermediate Reflux in dil. H2SO4 H Substituted Hydrazine (e.g., p-tolylhydrazine) H->Intermediate Derivatives Diverse Bioactive Derivatives Intermediate->Derivatives Nucleophilic Substitution at C4/C5 (e.g., with amines)

Caption: General synthesis of the core pyridazinone intermediate.

Agrochemical Applications: Herbicidal Activity

Pyridazinone derivatives are a well-established class of herbicides used in the cultivation of crops like beets.[2] Their efficacy stems from their ability to interfere with fundamental physiological processes in target weed species.

Mechanisms of Herbicidal Action

The herbicidal activity of pyridazinone derivatives is not monolithic; different substitutions on the core structure can lead to distinct mechanisms of action, making them a versatile tool for weed management.

  • Photosystem II (PSII) Inhibition: Many pyridazinone herbicides, such as pyrazon, function by inhibiting the Hill reaction in photosynthesis.[6][7] They block the photosynthetic electron transport chain, primarily at the acceptor side of photosystem II, by interfering with the transport of electrons to plastoquinone.[8] This disruption halts ATP and NADPH production, leading to rapid plant death.

  • Protoporphyrinogen Oxidase (PPO) Inhibition: More recently developed derivatives act as PPO inhibitors.[9] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes, causing rapid bleaching and necrosis.[10]

  • Pigment Inhibition: Certain derivatives, like norflurazon, interfere with carotenoid biosynthesis. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is destroyed by light, leading to white or "bleached" plant tissue.[11]

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: Some novel phenyl-substituted pyridazinones have been shown to inhibit ACCase, an enzyme crucial for fatty acid biosynthesis.[12] This action disrupts the formation of cell membranes, particularly in gramineous (grass) weeds.

G cluster_moa Herbicidal Mechanisms of Pyridazinone Derivatives cluster_photosynthesis Photosynthesis cluster_pathway Metabolic Pathway cluster_outcome Outcome PD Pyridazinone Derivative PSII Photosystem II PD->PSII Inhibits PPO PPO Enzyme PD->PPO Inhibits ACCase ACCase Enzyme PD->ACCase Inhibits ET Electron Transport PSII->ET CB Chlorophyll Biosynthesis PPO->CB FAB Fatty Acid Biosynthesis ACCase->FAB Bleaching Bleaching & Necrosis ET->Bleaching Disruption leads to ROS Reactive Oxygen Species CB->ROS Disruption leads to Membrane Membrane Disruption FAB->Membrane Disruption leads to ROS->Bleaching

Caption: Multiple herbicidal modes of action for pyridazinone derivatives.

Structure-Activity Relationship (SAR) for Herbicidal Efficacy

SAR studies reveal that specific structural features are critical for high herbicidal activity.

  • For ACCase inhibitors, a methyl group at the 6-position of the pyridazinone ring is crucial for high activity against both grass and broadleaf weeds.[12]

  • For PPO inhibitors, biaryl-pyridazinone structures have demonstrated excellent efficacy, with some compounds showing 90-100% inhibition of weeds like Amaranthus retroflexus at application rates of 37.5 g/ha, comparable to commercial herbicides.[9]

  • In α,α,α-trifluoro-m-tolyl pyridazinone derivatives, bleaching activities were observed at concentrations of 10 µg/ml.[13]

Data Summary: Comparative Herbicidal Activity
Compound ClassTarget WeedsApplication RateEfficacy (% Inhibition)Reference
Biaryl-pyridazinone (7m)A. retroflexus, A. theophrasti37.5 g ai/ha90-100%[9]
Biaryl-pyridazinone (7k-7n)A. retroflexus, A. theophrasti37.5 g ai/ha100%[9]
α,α,α-trifluoro-m-tolyl deriv.Barnyardgrass, Rape300 g/haActive[13]
Experimental Protocol: Greenhouse Post-Emergence Herbicidal Assay

This protocol is designed to evaluate the post-emergence herbicidal efficacy of test compounds.

  • Plant Cultivation: Cultivate target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a standard soil mix in a greenhouse under controlled temperature (25-30°C) and light conditions.

  • Compound Preparation: Dissolve the synthesized pyridazinone derivatives in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired final concentrations (e.g., corresponding to 37.5, 75, and 150 g ai/ha).

  • Application: When the weeds reach the 3-4 leaf stage, spray the test solutions evenly onto the foliage using a laboratory cabinet sprayer. A blank control (solvent + surfactant) and a positive control (commercial herbicide like Saflufenacil) must be included.[9]

  • Evaluation: After a set period (typically 14-21 days), visually assess and score the herbicidal injury on a percentage scale, where 0% represents no effect and 100% represents complete plant death.

  • Validation: The protocol is validated by the clear dose-response relationship observed for active compounds and the expected high efficacy of the positive control and lack of efficacy in the blank control.

Therapeutic Potential: Anticancer Activity

The pyridazinone scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives showing potent activity against a wide range of human cancer cell lines.[2][14]

Mechanisms of Antineoplastic Action
  • Kinase Inhibition: A key mechanism is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[15] VEGFR-2 is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 starves the tumor of its blood supply.

  • Induction of Apoptosis and Cell Cycle Arrest: Many pyridazinone derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For example, compound 10l, a diarylurea derivative, was shown to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[15] It also caused cell cycle arrest in the G0-G1 phase.[15]

Data Summary: In Vitro Cytotoxicity of Lead Derivatives
Derivative ClassCell LineActivity MetricResultReference
Diarylurea deriv. (10l, 17a)Melanoma, NSCLC, Prostate, Colon% Growth Inhibition62.21 - 100.14%[15]
Diarylurea deriv. (10l, 17a)MultipleGI₅₀1.66 - 100 µM[15]
4-chloro-5-amino deriv. (4e)HEP3BPN 11 (Liver)% Cytotoxicity79.04%[5]
4-chloro-5-amino deriv. (4a)HEP3BPN 11 (Liver)% Cytotoxicity76.78%[5]
4-chloro-5-amino deriv. (4e)MDA 453 (Breast)% Cytotoxicity73.09%[5]
Tricyclic Pyridazinone (66)Renal Cancer PanelGI₅₀5.07 µM[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HEP3BPN 11, MDA-453) into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) in a suitable culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazinone derivatives in the culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth). The protocol is self-validating through the inclusion of positive and negative controls.

Broad-Spectrum Bioactivity: Antimicrobial and Anti-inflammatory Roles

Beyond herbicidal and anticancer applications, 4,5-dichloro-3(2H)-pyridazinone derivatives exhibit significant activity against fungi and inflammatory processes.

Antifungal Derivatives

Several classes of pyridazinone derivatives have demonstrated good antifungal activities.[16]

  • Mechanism of Action: One identified mechanism is the inhibition of β-1,3-glucan synthase, an enzyme essential for building the fungal cell wall.[17] This target is attractive because it is absent in mammals, suggesting a potential for high selectivity and low toxicity.

  • Efficacy: Novel hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazone showed significant inhibition against Paracoccidioides brasiliensis with Minimum Inhibitory Concentrations (MIC) as low as 0.125 µg/mL.[18] Other derivatives were active against Gibberella zeae and Fusarium oxysporum.[16]

Anti-inflammatory Properties

The pyridazinone scaffold is present in molecules with potent anti-inflammatory effects.[1][19]

  • Mechanism of Action: The anti-inflammatory effects are often achieved through the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and the lipopolysaccharide (LPS)-induced activation of NF-κB.[17][19]

  • Efficacy: Selected pyridazinone derivatives have been shown to potently inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in human monocytic cells.[19]

Cardiovascular and Other Activities

The structural versatility of pyridazinones has led to their investigation for cardiovascular diseases. Derivatives have been developed as potent positive inotropes, antihypertensives, and vasodilators.[20]

  • Mechanism of Action: A primary mechanism for these effects is the inhibition of phosphodiesterase III (PDEIII), an enzyme that degrades cyclic AMP (cAMP).[1] Inhibiting PDEIII increases intracellular cAMP levels, leading to vasodilation and increased cardiac contractility.

  • Efficacy: Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown a clear cardiotonic effect.[21] Other pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones exhibited potent and selective inhibition of PDE5 with IC₅₀ values as low as 34 nM.[22] Some novel derivatives displayed vasorelaxant activity with EC₅₀ values in the nanomolar range (e.g., 0.0025 µM), significantly more potent than reference standards like hydralazine.[23]

Conclusion and Future Perspectives

Derivatives of 4,5-dichloro-3(2H)-pyridazinone represent a remarkably diverse and powerful class of bioactive compounds. The ease of synthesis and derivatization of the core scaffold has enabled the exploration of a vast chemical space, leading to the discovery of potent agents for agriculture and medicine. The documented activities—from herbicidal action via multiple mechanisms to anticancer efficacy through kinase inhibition and apoptosis, and further to antifungal, anti-inflammatory, and cardiovascular applications—highlight the scaffold's privileged nature.

Future research should focus on developing derivatives with dual-action capabilities, such as combined anticancer and antimicrobial properties, which could address complex clinical challenges like infections in immunocompromised cancer patients.[15] Furthermore, optimizing lead compounds to improve their pharmacokinetic and safety profiles will be critical for translating these promising research findings into tangible solutions for crop protection and human health.

References

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  • Shafi, S., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(10). [Link]

  • Hilton, J. L., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]

  • Sharma, R., et al. (2017). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest. [Link]

  • Zheng, C., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

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  • Abdel-rahman, H. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200858. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Bershawy, R., et al. (2022). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 40(19), 8688-8700. [Link]

  • Kim, J., et al. (2024). Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. Pest Management Science. [Link]

  • Asif, M. (2013). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Mini-Reviews in Organic Chemistry, 10(2), 169-175. [Link]

  • Hilton, J. L., et al. (1969). Modes of Action of Pyridazinone Herbicides. OiPub. [Link]

  • Dahl, G., et al. (2020). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 25(24), 5988. [Link]

  • Chate, A. V., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

  • Karapetian, N. V., et al. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Biokhimiia, 46(11), 2082-9. [Link]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5347-52. [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Duke, S. O., et al. (1991). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 94, 263. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Hafez, H. N., et al. (2009). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 32(11), 1527-41. [Link]

  • Whitford, F., et al. (2009). Herbicides: How they Work and the Symptoms They Cause. Purdue Extension. [Link]

  • Liu, X. H., et al. (2010). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Chinese Chemical Letters, 21(1), 24-26. [Link]

  • Bandoch, G. F. G., et al. (2020). Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones. Bioorganic & Medicinal Chemistry Letters, 30(14), 127244. [Link]

  • Allam, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 14(30), 21698-21714. [Link]

  • Jawhara, S. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 69. [Link]

  • Slepukhin, P. A., et al. (2022). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 99(11), 100753. [Link]

Sources

Methodological & Application

Synthesis protocol for 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Abstract This application note details a robust protocol for the N-hydroxymethylation of 4,5-dichloro-3(2H)-pyridazinone, a critical scaffold in the development of agrochemicals and pharmaceutical intermediates. The procedure utilizes aqueous formaldehyde under controlled thermal conditions to achieve high conversion while minimizing side reactions such as hydrolysis of the labile chlorine substituents. This guide emphasizes process safety, purification efficiency, and structural validation via NMR and IR spectroscopy.

Introduction & Retrosynthetic Analysis

The 4,5-dichloro-3(2H)-pyridazinone core is a privileged structure in medicinal chemistry, serving as a precursor for diverse bioactive molecules including antifungal agents and herbicides. The introduction of a hydroxymethyl group at the N-2 position activates the ring for further functionalization (e.g., conversion to a chloromethyl leaving group for N-alkylation) or serves as a prodrug moiety to improve solubility.

Retrosynthetic Logic: The target molecule, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (2) , is disconnected at the N-CH2 bond, revealing the starting material 4,5-dichloro-3(2H)-pyridazinone (1) and Formaldehyde . The reaction is a nucleophilic addition of the pyridazinone nitrogen (acting as a nucleophile) to the electrophilic carbonyl of formaldehyde.

Key Challenges:

  • Regioselectivity: Ensuring reaction at N-2 rather than O-alkylation (though N-alkylation is thermodynamically favored for pyridazinones).

  • Chemoselectivity: The 4,5-dichloro motif is susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide or water at high temperatures or high pH.

  • Reversibility: N-hydroxymethyl adducts are in equilibrium with the starting material; conditions must drive the equilibrium forward.

Reaction Scheme & Workflow

The following diagram illustrates the chemical transformation and the experimental workflow.

G Start 4,5-Dichloro-3(2H)-pyridazinone (Solid) Reaction Reflux (90-100°C) 2-4 Hours Start->Reaction Combine Reagent Formaldehyde (37% aq.) + Water Reagent->Reaction Intermediate Equilibrium Mixture Reaction->Intermediate Heating Intermediate->Reaction Reflux Workup Cool to 0-5°C Precipitation Intermediate->Workup Cooling drives precipitation Filtration Vacuum Filtration Wash with Cold Water Workup->Filtration Product 4,5-Dichloro-2-(hydroxymethyl) pyridazin-3(2H)-one Filtration->Product Dry

Caption: Synthesis workflow for 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one via N-hydroxymethylation.

Materials & Reagents

Reagent / MaterialGradeFunctionSafety Note
4,5-Dichloro-3(2H)-pyridazinone >97%SubstrateIrritant, avoid inhalation.
Formaldehyde (Formalin) 37% aq. soln.ReagentCarcinogen , lachrymator. Use in fume hood.
Water (Deionized) HPLC GradeSolventSolvent for reaction.[1]
Ethanol (Absolute) ACS ReagentPurificationFlammable.
Potassium Carbonate (K₂CO₃) AnhydrousCatalyst (Optional)Irritant. Only trace amounts needed.

Equipment:

  • 100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

  • Reflux condenser.[1][2]

  • Magnetic stir bar and hotplate/oil bath.

  • Buchner funnel and vacuum filtration setup.

Experimental Protocol

Step 1: Reaction Setup
  • Charge the Flask: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10.0 mmol) in Water (15 mL) .

  • Add Reagent: Add Formaldehyde (37% aqueous solution, 5.0 mL, ~60 mmol) .

    • Expert Insight: A large excess (6 equiv) of formaldehyde is used to drive the equilibrium toward the product and prevent the formation of the bis-product (N-CH2-N dimer), although the latter is less likely with this scaffold.

  • Catalyst Addition (Optional): If the reaction is sluggish, add a catalytic amount of K₂CO₃ (10-20 mg) .

    • Note: The NH proton of 4,5-dichloropyridazinone is relatively acidic (pKa ~10). The reaction often proceeds under neutral conditions or with just the inherent acidity of the formalin solution. Avoid strong bases to prevent hydrolysis of the chlorines.

Step 2: Reflux
  • Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring.

  • Monitoring: The suspension will typically dissolve as the reaction proceeds and the temperature rises, forming a clear solution.

  • Maintain reflux for 2 to 4 hours .

    • TLC Control: Monitor reaction progress using TLC (Silica gel, 50:50 Ethyl Acetate:Hexane). The starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.3, slightly more polar due to OH) should appear.

Step 3: Workup and Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice-water bath (0-5°C) for 1-2 hours. The product should crystallize out as a white to off-white solid.

    • Troubleshooting: If no precipitate forms, concentrate the solution to half volume under reduced pressure (rotary evaporator, <50°C) and re-cool.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold water (2 x 5 mL) to remove excess formaldehyde.

    • Critical: Do not wash with large volumes of water or warm solvents, as the hydroxymethyl group can be labile or the compound may be water-soluble.

Step 4: Purification
  • Recrystallization: If the crude product purity is <95% (by NMR), recrystallize from a minimum amount of hot Ethanol or an Ethanol/Water (9:1) mixture.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 6 hours.

    • Caution: Avoid high temperatures (>60°C) during drying, as this can cause the reversal of the reaction (de-hydroxymethylation) and release of formaldehyde.

Characterization & Data Analysis

Expected Yield: 75-85% Appearance: White crystalline solid.

Spectroscopic Data:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ 13.0 ppm (Absent)Disappearance of the NH proton indicates N-substitution.
δ 5.2 - 5.4 ppm (d, 2H)Appearance of the N-CH₂-O methylene doublet.
δ 6.2 - 6.5 ppm (t, 1H)Appearance of the OH proton (couples with CH₂).
δ 8.2 ppm (s, 1H)Pyridazinone ring proton (H-6) remains, slightly shifted.
IR (ATR) 3300-3450 cm⁻¹ Broad O-H stretch.
1650-1670 cm⁻¹ Strong C=O (amide) stretch.

Self-Validation Check:

  • Success: The ¹H NMR spectrum shows a clean doublet for the CH₂ group and a triplet for the OH group (in DMSO-d₆).

  • Failure: Presence of a broad singlet at >12 ppm indicates unreacted starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in water.Concentrate the reaction mixture or salt out with NaCl. Extract with Ethyl Acetate if necessary.
Reversion to Starting Material Instability of the hemiaminal bond.Avoid acidic conditions during workup. Dry at lower temperatures. Store in a desiccator.
Hydrolysis of Chlorines Reaction pH too high (basic).Ensure pH is neutral or slightly acidic (pH 5-7). Do not use strong bases like NaOH.
Sticky/Gummy Product Polymerization of formaldehyde.Recrystallize from Ethanol. Ensure fresh formaldehyde is used.

Safety Considerations

  • Formaldehyde: A known carcinogen and sensitizer. All operations involving formalin must be conducted in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

  • Chlorinated Pyridazinones: May cause skin irritation. Handle with care.

  • Waste Disposal: Aqueous waste containing formaldehyde must be treated (e.g., with ammonia or specific neutralizers) before disposal according to local environmental regulations.

References

  • General Synthesis of Pyridazinones

    • Source: BenchChem.[1][2] "Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedioate."

  • Reactivity of 4,5-Dichloropyridazin-3(2H)

    • Source: Sigma-Aldrich Product Page (CAS 932-22-9).

  • Formaldehyde Surrogates and Reactivity

    • Source: "Formaldehyde surrogates in multicomponent reactions." Beilstein J. Org. Chem.
    • URL:[Link]

  • Analogous N-Alkylation Protocols

    • Source: "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Journal of the Korean Chemical Society.
    • URL:[Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Preparation of 2-(Hydroxymethyl)pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These six-membered heterocyclic molecules are recognized for their roles in developing therapeutic agents for cardiovascular, inflammatory, and central nervous system disorders, as well as for their potential as anticancer and antimicrobial agents.[1][4][5] The versatility of the pyridazinone core allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the various derivatives, 2-(hydroxymethyl)pyridazin-3(2H)-ones are particularly valuable synthetic intermediates. The primary alcohol functional group introduced at the N-2 position serves as a versatile handle for subsequent chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed, two-part protocol for the synthesis of 2-(hydroxymethyl)pyridazin-3(2H)-one derivatives, beginning with the construction of the pyridazinone core from a γ-keto acid, followed by the key N-hydroxymethylation step. The causality behind experimental choices and mechanistic insights are provided to ensure robust and reproducible outcomes.

PART 1: Synthesis of the 6-Aryl-Pyridazin-3(2H)-one Core

The most common and reliable method for constructing the pyridazinone ring is the condensation of a γ-keto acid with hydrazine hydrate.[6][7] This process first yields a 4,5-dihydropyridazin-3(2H)-one, which is subsequently aromatized.

Causality and Mechanism

The synthesis proceeds in two main stages. First, hydrazine, a potent dinucleophile, reacts with the γ-keto acid. The more reactive ketone carbonyl is typically attacked first by one of the hydrazine nitrogens. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carboxylic acid carbonyl, leading to the elimination of two water molecules to form the stable six-membered dihydropyridazinone ring.[8] The subsequent dehydrogenation step removes two hydrogen atoms from the C4 and C5 positions, resulting in the formation of the thermodynamically stable aromatic pyridazinone ring system.

Experimental Workflow: Synthesis of the Pyridazinone Core

cluster_0 Part A: Pyridazinone Core Synthesis Start γ-Keto Acid + Hydrazine Hydrate Step1 Cyclocondensation (e.g., Reflux in Ethanol) Start->Step1 Intermediate 4,5-Dihydropyridazin-3(2H)-one Step1->Intermediate Step2 Dehydrogenation (e.g., Br2 in Acetic Acid) Intermediate->Step2 ProductA 6-Aryl-pyridazin-3(2H)-one Step2->ProductA

Caption: Workflow for the synthesis of the pyridazinone core.

Protocol 1: Synthesis of 6-Phenylpyridazin-3(2H)-one

This protocol details the synthesis starting from 4-oxo-4-phenylbutanoic acid.

Materials and Reagents:

ReagentRoleKey Considerations
4-oxo-4-phenylbutanoic acidStarting MaterialEnsure high purity (>98%) for optimal yield.
Hydrazine hydrate (80%)Nitrogen SourceHighly corrosive and toxic. Handle in a fume hood with appropriate PPE.
Ethanol (Absolute)SolventUse anhydrous grade for the cyclization step.
Acetic Acid (Glacial)Solvent/CatalystCorrosive. Use in a fume hood.
BromineOxidizing AgentExtremely toxic and corrosive. Dispense via syringe in a well-ventilated fume hood.
Sodium bisulfiteQuenching AgentUsed to neutralize excess bromine.

Step-by-Step Procedure:

A. Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Slowly add hydrazine hydrate (3.5 mL, ~56.1 mmol, 1.0 eq) dropwise to the solution at room temperature. The addition is mildly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile phase: 50% Ethyl Acetate / Hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the dihydropyridazinone intermediate.

B. Dehydrogenation to 6-Phenylpyridazin-3(2H)-one

  • Suspend the dried 6-phenyl-4,5-dihydropyridazin-3(2H)-one (from the previous step) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • In a fume hood, slowly add a solution of bromine (2.9 mL, 56.1 mmol) in glacial acetic acid (15 mL) dropwise to the suspension at room temperature. The mixture will turn dark orange/red.

  • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours until the evolution of HBr gas ceases and the color fades to a pale yellow.[3]

  • Cool the mixture to room temperature. A solid product should precipitate.

  • Pour the reaction mixture into ice-cold water (200 mL) to ensure complete precipitation.

  • If any bromine color persists, add a saturated solution of sodium bisulfite dropwise until the solution is colorless.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenylpyridazin-3(2H)-one as a crystalline solid.

ParameterTypical Value
Reaction Time Cyclization: 4-6 h; Dehydrogenation: 2-3 h
Temperature Cyclization: Reflux (~78°C); Dehydrogenation: 60-70°C
Solvent Ethanol, Acetic Acid
Typical Yield 75-85% (overall)

PART 2: N-Hydroxymethylation of the Pyridazin-3(2H)-one Core

With the pyridazinone core in hand, the final step is the introduction of the hydroxymethyl group at the N-2 position. This is achieved through a straightforward reaction with formaldehyde.

Causality and Mechanism

This reaction is a classic example of N-hydroxymethylation. The pyridazinone nitrogen atom (N-2) possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer, typically from a solvent molecule like water, neutralizes the resulting zwitterionic intermediate to yield the final 2-(hydroxymethyl) product.

cluster_1 Part B: N-Hydroxymethylation ProductA 6-Aryl-pyridazin-3(2H)-one Step3 Nucleophilic Addition (e.g., Water, Heat) ProductA->Step3 ReagentB Formaldehyde (aq.) ReagentB->Step3 FinalProduct 2-(Hydroxymethyl)-6-aryl- pyridazin-3(2H)-one Step3->FinalProduct

Caption: Workflow for the N-hydroxymethylation step.

Protocol 2: Synthesis of 2-(Hydroxymethyl)-6-phenylpyridazin-3(2H)-one

This protocol is adapted from established procedures for the hydroxymethylation of N-heterocycles.[9]

Materials and Reagents:

ReagentRoleKey Considerations
6-Phenylpyridazin-3(2H)-oneStarting MaterialProduct from Protocol 1. Must be dry.
Formaldehyde (37% aq. solution)ElectrophilePungent odor, handle in a fume hood.
WaterSolventDeionized water is sufficient.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, suspend 6-phenylpyridazin-3(2H)-one (5.0 g, 29.0 mmol) in water (30 mL).

  • Add aqueous formaldehyde solution (37%, 4.4 mL, ~58.0 mmol, 2.0 eq) to the suspension.

  • Heat the mixture to 80-90 °C with stirring. The suspension should gradually dissolve as the reaction progresses.

  • Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction by TLC (e.g., Mobile phase: 70% Ethyl Acetate / Hexanes), observing the disappearance of the starting material spot and the appearance of a more polar product spot.

  • After the reaction is complete, cool the flask to room temperature.

  • Place the flask in an ice bath for 1-2 hours to induce crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the product with a small amount of ice-cold water (2 x 10 mL) to remove any unreacted formaldehyde.

  • Dry the product in a vacuum oven at 40-50 °C to yield pure 2-(hydroxymethyl)-6-phenylpyridazin-3(2H)-one.

ParameterTypical Value
Reaction Time 3-5 h
Temperature 80-90°C
Solvent Water
Typical Yield 80-90%

Conclusion and Further Applications

The protocols described provide a robust and scalable method for the preparation of 2-(hydroxymethyl)pyridazin-3(2H)-one derivatives. The synthesized compounds can be readily characterized by standard analytical techniques such as NMR, IR, and mass spectrometry. The terminal alcohol offers a reactive site for diverse downstream synthetic transformations, making this protocol a valuable starting point for medicinal chemistry campaigns aimed at exploring the therapeutic potential of the pyridazinone scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Ahmad, S., et al. (2020). Azolo[ d]pyridazinones in medicinal chemistry. PubMed.
  • Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • Al-Omair, M. A. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
  • Quick Company. (n.d.). Process For The Preparationof Pyridazinone Derivative.
  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).
  • Alvarez-Pérez, M., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Allam, H. A., et al. (2025). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. ResearchGate.
  • Singh, P., & Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences.

Sources

Application Note: Regioselective Functionalization of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one . This scaffold is a critical intermediate in the synthesis of agrochemicals (e.g., Chloridazon analogs) and pharmaceutical targets (e.g., MMP inhibitors, antihypertensives).[1][2]

The guide focuses on the regioselective nucleophilic aromatic substitution (


)  of the chlorine atoms, a process governed by subtle electronic and steric factors that differentiate the C-4 and C-5 positions.[1][3]

Introduction & Chemical Profile[1][2][4][5][6][7]

4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one is a specialized electrophilic scaffold. Unlike its N-unsubstituted parent, the N-hydroxymethyl group serves as a versatile handle—acting as a masked N-H (removable under basic conditions) or a precursor for further functionalization (e.g., conversion to N-chloromethyl).

Structural Analysis

The molecule features a pyridazin-3-one core with two electrophilic sites (Cl at C-4 and C-5). The reactivity is driven by the electron-deficient nature of the diazine ring, further activated by the carbonyl group.[1]

FeatureChemical CharacterImplication for Reactivity
N-2 Hydroxymethyl Hemiaminal (Masked N-H)Critical Control Point: Labile in strong base/high heat. Can deformylate to N-H.
C-3 Carbonyl Electron Withdrawing Group (EWG)Activates C-4 via conjugation; directs nucleophiles.
C-4 Chlorine Electrophilic Site (

to C=O)
Preferred site for Soft Nucleophiles (Thiols).[1]
C-5 Chlorine Electrophilic Site (

to C=N)
Preferred site for Hard Nucleophiles (Amines).[1][2]
The Regioselectivity Switch

The most common failure mode in using this reagent is misidentifying the site of substitution.[1][2] The regiochemistry is governed by the "Hard/Soft Acid-Base" (HSAB) principle and the specific electronic stabilization of the Meisenheimer complex.[1][2]

  • Amines (Hard Nucleophiles): Preferentially attack C-5 . The transition state is stabilized by the adjacent N-1 nitrogen (aza-activation), leading to 5-amino-4-chloro products.

  • Thiols (Soft Nucleophiles): Preferentially attack C-4 .[1] This position is activated by the carbonyl group (Michael-acceptor-like character), leading to 4-alkylthio-5-chloro products.

Mechanistic Pathway & Logic[1][2]

The following diagram illustrates the divergent pathways based on nucleophile selection.

Regioselectivity Start 4,5-Dichloro-2-(hydroxymethyl) pyridazin-3(2H)-one Amine Primary Amine (R-NH2) (Hard Nucleophile) Start->Amine Thiol Thiol (R-SH) (Soft Nucleophile) Start->Thiol TS_C5 TS: Attack at C-5 (Stabilized by N-1) Amine->TS_C5 Solvent: EtOH/H2O Prod_C5 5-Amino-4-chloro Derivative TS_C5->Prod_C5 -HCl TS_C4 TS: Attack at C-4 (Stabilized by C=O) Thiol->TS_C4 Base: K2CO3 Prod_C4 4-Alkylthio-5-chloro Derivative TS_C4->Prod_C4 -HCl

Figure 1: Divergent regioselectivity based on nucleophile hardness.[1] Amines target C-5; Thiols target C-4.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-chloro-2-(hydroxymethyl)pyridazin-3(2H)-ones

Target: Introduction of amine functionality at C-5 (Chloridazon-like pattern). Critical Constraint: Maintain the N-hydroxymethyl group by avoiding harsh deprotection conditions.

Materials:

  • Substrate: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (2.0 - 2.5 eq)

  • Solvent: Ethanol or 1,4-Dioxane (Anhydrous)[1]

  • Base: Excess amine acts as base, or use TEA (1.5 eq)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the dichloro-pyridazinone in 5 mL of Ethanol.

    • Note: If the amine is a liquid, it can be added neat if solubility allows.[1][2]

  • Addition: Add the amine (2.2 mmol) dropwise at room temperature.

    • Why: Exothermic reaction.[1] Rapid addition may cause local overheating and loss of the hydroxymethyl group (deformylation).[1][2]

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The starting material (Rf ~0.[1][2]6) should disappear; product (Rf ~0.[1][2]3) appears.[1][2][4]

  • Work-up:

    • Evaporate the solvent under reduced pressure (keep bath < 45°C).[1][2]

    • Resuspend the residue in cold water (10 mL).[1][2]

    • The product often precipitates.[1][2] Filter and wash with cold water.[1]

    • If no precipitate: Extract with EtOAc, wash with brine, dry over Na2SO4.[1][2]

  • Purification: Recrystallization from EtOH/Water is preferred over silica chromatography to prevent degradation of the hemiaminal on acidic silica.[1][2]

Expected Yield: 75–85% Regioselectivity: >95% C-5 substitution.

Protocol B: Synthesis of 4-Alkylthio-5-chloro-2-(hydroxymethyl)pyridazin-3(2H)-ones

Target: Introduction of sulfur functionality at C-4.

Materials:

  • Substrate: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (1.0 eq)

  • Nucleophile: Thiol (R-SH) (1.1 eq)[1][2]

  • Base: Potassium Carbonate (

    
    ) (1.2 eq) or Triethylamine (
    
    
    
    )[1][2]
  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of substrate and 1.2 mmol of

    
     in 5 mL of MeCN.
    
  • Thiol Addition: Add the thiol (1.1 mmol) slowly at 0°C (Ice bath).

    • Why: Thiols are highly reactive soft nucleophiles.[1] Lower temperature favors the kinetic product (C-4) and prevents over-substitution (displacing both Cls).[1][2]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour the mixture into ice-water (20 mL).

  • Isolation:

    • Collect the precipitate by filtration.[1][2]

    • If oil forms: Extract with DCM.[1]

  • Critical Check: 1H NMR is required to confirm regiochemistry (see Section 4).

Expected Yield: 80–90% Regioselectivity: >90% C-4 substitution.

Characterization & Troubleshooting

Distinguishing the C-4 and C-5 isomers is difficult by MS alone (same mass). NMR Spectroscopy is the gold standard.[1][2]

NMR Diagnostic Table[1][2]
IsomerDiagnostic Signal (1H NMR)Chemical Shift (

ppm)
Explanation
Starting Material No aromatic proton-Both 4,5 are Cl.
5-Amino-4-chloro H-6 Proton 7.6 – 7.8 ppm H-6 is adjacent to N-1. Substitution at C-5 pushes H-6 slightly upfield compared to C-4 sub.
4-Amino-5-chloro H-6 Proton 7.9 – 8.1 ppm Rare isomer. H-6 is deshielded by adjacent Cl at C-5.
4-Thio-5-chloro S-CH2- / S-R Shift varies Cross-peak in HMBC between S-C and C-4 (approx 140 ppm).

Note: The N-CH2-OH protons typically appear as a doublet (~5.2 ppm) and a triplet (~6.5 ppm, OH exchangeable) in DMSO-d6.

Troubleshooting Guide
IssueProbable CauseSolution
Loss of Hydroxymethyl Group Base too strong (NaOH, NaH) or Temp too high.Switch to

or

. Keep reaction < 80°C.
Mixture of Regioisomers High temperature or steric bulk of nucleophile.[1][2]Perform reaction at 0°C. Use non-polar solvent (Toluene) to enhance steric discrimination.
Bis-substitution (Loss of 2 Cl) Excess nucleophile or reaction time too long.[1]Strictly limit nucleophile to 1.0–1.1 eq.[1] Monitor TLC frequently.

References

  • Regioselectivity in Pyridazinones: Yoon, Y. J., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-substituted-pyridazin-3(2H)-ones with Nucleophiles." Journal of Heterocyclic Chemistry, Vol 26, 1989.[1][2] [1][2]

  • Synthesis of Chloridazon Analogs: "Synthesis and Herbicidal Activity of Pyridazin-3(2H)-one Derivatives." Journal of Agricultural and Food Chemistry.

  • Molecular Orbitals & Reactivity: WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridazines." QM Magic Class, Chapter 27.

  • Crystallographic Data: Goh, J. H., et al. "4,5-Dichloro-2-methylpyridazin-3(2H)-one."[5] Acta Crystallographica Section E, 2009.[1][5]

Sources

Optimal reaction conditions for N-hydroxymethylation of dichloropyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for the N-hydroxymethylation of 4,5-dichloro-3(2H)-pyridazinone . While N-hydroxymethylation is a standard transformation for amides and lactams, the presence of two electron-withdrawing chlorine atoms at the 4- and 5-positions of the pyridazinone ring introduces specific reactivity challenges—primarily the susceptibility of the C-Cl bonds to nucleophilic attack (hydrolysis) under highly basic conditions.

This guide provides a self-validating protocol that maximizes yield (>85%) while preserving the halogen substituents, utilizing a neutral-to-mildly-basic aqueous formalin system.

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction involves the nucleophilic addition of the pyridazinone nitrogen (N-2) to the carbonyl carbon of formaldehyde.

  • Substrate: 4,5-dichloro-3(2H)-pyridazinone (pKa ~10.5). The electron-withdrawing chlorines increase the acidity of the N-H proton, facilitating the reaction even under mild conditions.

  • Reagent: Formaldehyde (HCHO), typically supplied as 37% aqueous solution (Formalin) or solid Paraformaldehyde.

  • Product: 4,5-dichloro-2-(hydroxymethyl)-3(2H)-pyridazinone.

Key Mechanistic Insight: The reaction is reversible. High temperatures drive the forward reaction, but the product must be stabilized by cooling or precipitation to prevent reversal (deformylation).

Critical Optimization Parameters
ParameterOptimized ConditionRationale
pH Control Neutral to Weakly Basic (pH 7-8) Strong bases (NaOH, KOH) cause nucleophilic aromatic substitution (

), hydrolyzing the 4-Cl or 5-Cl to -OH or -OR [1, 2].
Solvent Water (or 1:1 Water/EtOH)Formalin is aqueous.[1] Water precipitates the hydrophobic product upon cooling, simplifying isolation.
Temperature Reflux (95-100°C) Required to depolymerize paraformaldehyde (if used) and overcome the activation energy for N-attack.
Stoichiometry Excess HCHO (5-10 equiv.) Drives the equilibrium toward the N-hydroxymethyl product (Le Chatelier’s principle).

Experimental Workflow (Visualization)

G Figure 1: Optimized Workflow for N-Hydroxymethylation of Dichloropyridazinone Start Start: 4,5-dichloro-3(2H)-pyridazinone Reagent Add Excess Formalin (37% aq) + Catalytic NaHCO3 (Optional) Start->Reagent Reaction Reflux (100°C) for 4-6 Hours Monitor via TLC (EtOAc:Hexane 1:1) Reagent->Reaction Check Is Starting Material Consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Cool to 0-5°C (Ice Bath) Induce Precipitation Check->Workup Yes Filter Vacuum Filtration Wash with Cold Water Workup->Filter Product Final Product: 2-Hydroxymethyl-4,5-dichloro-3(2H)-pyridazinone Filter->Product

Detailed Protocol

Target Compound: 2-(Hydroxymethyl)-4,5-dichloro-3(2H)-pyridazinone Scale: 10 mmol (Adaptable)

Materials:
  • 4,5-Dichloro-3(2H)-pyridazinone (1.65 g, 10 mmol) [3]

  • Formalin (37% Formaldehyde in water) (10 mL, ~130 mmol)

  • Water (Distilled) (10 mL)

  • Sodium Bicarbonate (

    
    ) (Optional, 50 mg)
    
Step-by-Step Procedure:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dichloro-3(2H)-pyridazinone (1.65 g) in a mixture of Water (10 mL) and Formalin (10 mL).

    • Note: The starting material is sparingly soluble in water at room temperature.

  • Activation: (Optional) Add a catalytic amount of

    
     (50 mg).
    
    • Expert Tip: While the reaction proceeds thermally, a trace of weak base accelerates the initial nucleophilic attack without risking Cl-hydrolysis.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • The solid should dissolve as the reaction proceeds and the temperature rises.

    • Maintain reflux for 4 to 6 hours .

  • Monitoring: Check progress by TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:1).

    • Observation: The product (

      
      ) is more polar than the starting material (
      
      
      
      ).
  • Workup (Crystallization):

    • Remove the flask from heat and allow it to cool to room temperature.

    • Place the flask in an ice-water bath (0-5°C) for 1 hour. The N-hydroxymethyl derivative will precipitate as a white to off-white crystalline solid.

    • Troubleshooting: If no precipitate forms, concentrate the solution to half volume under reduced pressure (Rotavap) and re-cool.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with ice-cold water (2 x 5 mL) to remove excess formaldehyde.

    • Critical: Do not wash with hot solvents, as the hydroxymethyl group is labile and can revert to the NH form.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or silica gel at room temperature. Do not heat-dry , as this may cause decomposition (loss of HCHO).
    

Expected Yield: 85-95% Characterization:

  • Melting Point: 105-108°C (Decomposes)

  • Appearance: White crystalline powder.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Excess solvent or insufficient cooling.Concentrate reaction mixture by 50%. Ensure bath is <5°C.
Product is Yellow/Brown Hydrolysis of Cl groups (formation of chloropyridazinone-ols).pH was too high (>9). Ensure no strong base was used. Check formalin pH.[2]
Reversion to Starting Material Thermal decomposition during drying.Dry under vacuum at Room Temperature . Do not use an oven.
Incomplete Conversion Insufficient formaldehyde.Add fresh Formalin (5 mL) and reflux for an additional 2 hours.

References

  • National Institutes of Health (NIH). (2020). Single point activation of pyridines enables reductive hydroxymethylation. PubMed Central. Retrieved from [Link]

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

Sources

Procedures for coupling 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one with amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the coupling of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one with amine nucleophiles. This protocol is designed for medicinal chemists and process development scientists focusing on the synthesis of functionalized pyridazinone scaffolds, which are privileged structures in drug discovery (e.g., phosphodiesterase inhibitors, cardiotonics, and anti-inflammatory agents).

Part 1: Executive Summary & Mechanistic Insight

Target Scaffold: 4-Amino-5-chloro-2-(hydroxymethyl)pyridazin-3(2H)-one derivatives. Primary Reaction: Nucleophilic Aromatic Substitution (


).[1][2]
Key Challenge:  Regioselectivity (C4 vs. C5) and stability of the N-hydroxymethyl hemiaminal handle.
Mechanistic Rationale

The starting material, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one , contains two electrophilic chloride centers. However, they are not equivalent.

  • Regioselectivity (C4 Preference): The carbonyl group at C3 exerts a strong electron-withdrawing effect, activating the adjacent C4 position via conjugation (vinylogous amide character). Consequently, nucleophilic attack by amines occurs almost exclusively at C4 , displacing the chlorine atom at that position. The C5 chlorine is significantly less reactive due to its distance from the carbonyl and the electron-donating resonance effect of the incoming amino group at C4, which deactivates the ring toward further substitution.

  • N-Hydroxymethyl Stability: The N-hydroxymethyl group (

    
    ) is a hemiaminal. While stable in neutral organic solvents, it exists in equilibrium with the N-desmethyl species and formaldehyde (
    
    
    
    ) under strongly basic or high-temperature conditions. This protocol prioritizes mild, non-aqueous basic conditions to prevent deformylation.
Reaction Pathway Visualization

ReactionPathway SM 4,5-Dichloro-2-(hydroxymethyl) pyridazin-3(2H)-one TS Meisenheimer Complex (Transition State) SM->TS Nucleophilic Attack (C4) Amine Amine (R-NH2) Amine->TS Product 4-Amino-5-chloro-2-(hydroxymethyl) pyridazin-3(2H)-one TS->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) TS->Byproduct

Figure 1: Reaction pathway demonstrating the regioselective


 at the C4 position.[1]

Part 2: Experimental Protocols

Pre-Reaction Planning
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or THF Aprotic polar solvents promote

while minimizing hemiaminal hydrolysis/solvolysis compared to alcohols.
Base Triethylamine (TEA) or DIPEA Non-nucleophilic organic bases neutralize HCl without attacking the electrophilic centers or deprotonating the hemiaminal too aggressively.
Stoichiometry 1.0 eq SM : 1.1 eq Amine : 1.2 eq BaseSlight excess of amine ensures conversion; excess base drives the equilibrium.
Temperature RT to 50°C Higher temperatures (>80°C) increase the risk of N-hydroxymethyl loss (deformylation).
Standard Protocol: Primary & Sterically Unhindered Secondary Amines

Applicability: Alkyl amines (methylamine, ethylamine), cyclic amines (morpholine, piperidine), and benzylamines.

Materials:

  • 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (1.0 mmol, ~209 mg)

  • Amine Nucleophile (1.1 mmol)

  • Triethylamine (1.2 mmol)

  • Acetonitrile (anhydrous, 5 mL)

Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one in Acetonitrile (5 mL). Ensure complete dissolution; mild sonication may be used.

  • Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of the Amine (1.1 eq).

    • Note: If the amine is a hydrochloride salt, increase TEA to 2.5 eq.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Reaction time is typically 2–6 hours .

    • Optimization: If conversion is <50% after 4 hours, warm the reaction block to 45°C . Do not exceed 60°C to preserve the hydroxymethyl group.

  • Workup:

    • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

    • Extraction Method: If no precipitate forms, evaporate the acetonitrile under reduced pressure. Redissolve the residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2, 0-5% MeOH in DCM).

Protocol Modification: Sterically Hindered or Aniline Derivatives

Applicability: Anilines, isopropylamines, or bulky secondary amines.

Modifications:

  • Solvent: Ethanol (EtOH) is often required to facilitate proton transfer in less nucleophilic amines, despite the slight risk of solvolysis.

  • Temperature: Reflux (78°C) is usually necessary.

  • Catalyst: No catalyst is typically needed, but reaction times may extend to 12–24 hours.

Procedure:

  • Dissolve the starting material in Ethanol (10 vol).

  • Add the aniline (1.2 eq) and TEA (1.5 eq).

  • Heat to reflux. Monitor closely for the disappearance of starting material.[3]

  • Upon completion, cool to RT. The product often crystallizes directly from the cool ethanol solution.

Part 3: Critical Control Points & Troubleshooting

Decision Tree for Optimization

OptimizationTree Start Select Amine Type Primary Primary/Cyclic Aliphatic Start->Primary Aniline Aniline/Hindered Start->Aniline Cond1 Use MeCN, RT, 1.2 eq TEA Primary->Cond1 Cond2 Use EtOH, Reflux, 1.5 eq TEA Aniline->Cond2 Check Check TLC/LCMS (4h) Cond1->Check Cond2->Check Result1 Conversion >90% Check->Result1 Result2 Low Conversion Check->Result2 Result3 Deformylation Observed (Loss of CH2OH) Check->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp to 50°C or Switch to DMF Result2->Action2 Action3 Lower Temp, Switch to THF, Reduce Base Result3->Action3

Figure 2: Optimization logic for selecting reaction conditions based on amine type and observed outcomes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Nucleophile is too weak or sterically hindered.Switch solvent to DMF; increase temperature to 60°C. Ensure amine is free-base.
Loss of -CH2OH Group Conditions too basic or temperature too high (Retro-Mannich).Use DIPEA instead of TEA; lower temperature; use anhydrous THF.
Regioisomer Mixture Rare, but possible with very small amines.Lower temperature to enhance kinetic control favoring C4.
Product Oiling Out High solubility in organic/aqueous mix.Evaporate solvent completely and triturate residue with Diethyl Ether or Hexane/EtOAc.

Part 4: References

  • Regioselectivity in Pyridazinones: Lee, H.-G., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles."[4] Journal of the Korean Chemical Society, vol. 54, no. 2, 2010.

  • General Substitution on 4,5-Dichloropyridazinones: Yoon, Y.-J., et al. "Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one." Journal of Heterocyclic Chemistry, 2001.

  • Mechanism of

    
     on Nitrogen Heterocycles: 
    "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[1][2]
    
    
  • Pyridazinone Scaffold Utility: Crocetti, L., et al. "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." Pharmaceuticals, 2023.

Sources

Microwave-assisted synthesis of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyridazinone Derivatives

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of pyridazinone derivatives, a privileged scaffold in medicinal chemistry known for analgesic, anti-inflammatory, and antihypertensive properties.[1] Unlike conventional heating, which relies on conductive heat transfer, microwave irradiation utilizes dielectric heating to achieve rapid, uniform energy distribution.[1] This results in reaction times reduced from hours to minutes and yield improvements of 15–30%. This document provides two validated protocols: a fundamental condensation method and an advanced green one-pot multicomponent reaction.

Mechanistic Insight: Why Microwave?

The synthesis of pyridazinone derivatives typically involves the cyclocondensation of


-keto acids (or esters) with hydrazine derivatives.
  • Thermal Effect (Dielectric Heating): Pyridazinone precursors (keto acids, hydrazines) and polar solvents (Ethanol, Water, Acetic Acid) possess high dielectric constants.[1] They align with the oscillating electric field of the microwave, generating internal heat via molecular friction and rotation.[1] This overcomes the activation energy barrier (

    
    ) for the rate-determining step—typically the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon—much faster than convective heating.
    
  • Solvent Effects:

    • High Absorbers (EtOH, AcOH): Rapid superheating accelerates the dehydration step (cyclization).[1]

    • Water:[2][3] Under MW irradiation, water becomes less polar at high temperatures (pseudo-organic solvent behavior), facilitating the solubility of organic substrates while maintaining green chemistry standards.[1]

Validated Experimental Protocols

Protocol A: Rapid Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

Target: Fundamental scaffold synthesis from


-keto acids.
Mechanism: Nucleophilic addition followed by intramolecular dehydration.

Materials:

  • 
    -Aroylpropionic acid derivative (1.0 equiv)[1]
    
  • Hydrazine hydrate (99%, 1.5 equiv) or Aryl hydrazine (1.2 equiv)[1]

  • Solvent: Ethanol (95%) or Glacial Acetic Acid (for weaker nucleophiles)[1]

  • Catalyst: None (or few drops of AcOH if using EtOH)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve 1.0 mmol of

    
    -aroylpropionic acid in 2 mL of Ethanol.
    
  • Addition: Add 1.5 mmol of Hydrazine hydrate dropwise. Caution: Exothermic reaction.

  • Irradiation: Place the vial in a single-mode microwave reactor.

    • Settings: Power = 150 W (Dynamic); Max Temp = 140°C; Hold Time = 5–8 minutes; Stirring = High.[1]

    • Pressure Limit: Set to 250 psi to prevent vessel failure.

  • Work-up: Cool the vial to room temperature using compressed air (built-in feature). Pour the reaction mixture into crushed ice.

  • Isolation: The solid product precipitates immediately. Filter under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Validation Criteria:

  • TLC: Disappearance of starting acid (

    
    ) and appearance of product (
    
    
    
    in Hexane:EtOAc 7:3).
  • Yield: Expected >85%.

Protocol B: Green One-Pot Multicomponent Synthesis (Chitosan-Catalyzed)

Target: Complex functionalized pyridazinones (e.g., Thiazolyl-pyridazinediones).[1] Advantage:[3][4] Eco-friendly, biodegradable catalyst, solvent-free or aqueous media.[1]

Materials:

  • Maleic anhydride (1.0 mmol)[1]

  • Thiosemicarbazide (1.0 mmol)[1]

  • Hydrazonoyl halide (1.0 mmol)[1]

  • Catalyst: Chitosan (0.1 g, high deacetylation degree)[1]

  • Solvent: Ethanol/Water (1:[1]1) or Solvent-Free[5]

Step-by-Step Methodology:

  • Step 1 (Intermediate Formation): Mix Maleic anhydride and Thiosemicarbazide in the reaction vessel with 0.5 mL acetic acid. Irradiate at 150°C (300 W) for 2 minutes .

  • Step 2 (Multicomponent Assembly): Open the vessel (carefully venting pressure). Add the Hydrazonoyl halide and Chitosan (0.1 g).

  • Irradiation: Reseal and irradiate at 150°C (300–500 W) for an additional 4–8 minutes .

  • Work-up: Add hot ethanol to the reaction vessel to dissolve the product. Filter the hot solution to recover the insoluble Chitosan catalyst (reusable).[1]

  • Crystallization: Cool the filtrate to precipitate the target pyridazinone.

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains using Protocol A (6-Phenyl-4,5-dihydropyridazin-3(2H)-one synthesis).

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 6 – 8 Hours5 – 8 Minutes~60x Faster
Solvent Volume 25 – 50 mL2 – 3 mLGreen Metric
Yield (%) 65 – 72%88 – 94%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Cost Efficient
Purity (Crude) Moderate (Side reactions)High (Cleaner profile)Less Purification

Visualizing the Workflow & Mechanism

Figure 1: Synthesis Workflow & Mechanistic Pathway

The following diagram illustrates the logical flow of the experiment and the chemical mechanism driving the cyclization.

Caption: Workflow for the MW-assisted synthesis of pyridazinones, highlighting the transition from precursors to isolated product via dielectric heating.

Troubleshooting & Optimization

  • Pressure Spikes: If the vessel vents, reduce the reaction temperature by 10°C or decrease the sample mass.[1] The rapid evolution of

    
     or solvent vapor is common.
    
  • Incomplete Conversion: If TLC shows starting material after 5 minutes, extend time by 2-minute increments. Do not simply increase power, as this may degrade the hydrazine.[1]

  • Sticky Precipitate: If the product oils out upon pouring into ice, scratch the flask walls with a glass rod to induce nucleation or add a seed crystal.[1]

References

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules. (2020).

  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. (2010).

  • Synthesis of polyfunctional pyridazine derivatives using a solvent-free microwave assisted method. Synthetic Communications. (1997).[5] [1]

  • Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[4,5]imidazo[1,2-b]pyridazines. Green Chemistry. (2011).

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinx Knowledge House. (2012).

Sources

Application Note and Detailed Protocols for the Scalable Synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, a key heterocyclic building block in medicinal chemistry and drug development. The pyridazinone core is a "privileged scaffold" found in numerous biologically active compounds.[1] This guide details two primary synthetic routes, emphasizing scalability, safety, and efficiency. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices.

Introduction: The Significance of the Pyridazinone Scaffold

Pyridazinone derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The specific target of this guide, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, serves as a versatile intermediate. The dichlorinated core allows for selective functionalization at the C4 and C5 positions, while the N-hydroxymethyl group can act as a handle for further derivatization or as a key pharmacophoric element. The development of robust and scalable synthetic routes to this intermediate is therefore of critical importance for enabling rapid and efficient drug discovery and development programs.

Synthetic Strategies: Two Scalable Routes

Two principal routes for the synthesis of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one are presented. Both routes begin with the synthesis of the key intermediate, 4,5-dichloropyridazin-3(2H)-one.

Route 1: Synthesis via Mucochloric Acid

This classic and reliable route utilizes the cyclization of mucochloric acid with hydrazine.

Route 2: Synthesis via Maleic Anhydride

An alternative approach starts from the readily available and inexpensive maleic anhydride.

The final step in both routes is the N-hydroxymethylation of 4,5-dichloropyridazin-3(2H)-one.

Diagrammatic Overview of Synthetic Pathways

Synthetic Pathways cluster_0 Route 1 cluster_1 Route 2 Mucochloric Acid Mucochloric Acid 4,5-Dichloropyridazin-3(2H)-one_R1 4,5-Dichloropyridazin-3(2H)-one Mucochloric Acid->4,5-Dichloropyridazin-3(2H)-one_R1 Hydrazine Hydrate, Reflux Target Molecule 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one 4,5-Dichloropyridazin-3(2H)-one_R1->Target Molecule Formaldehyde, Base Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide Hydrazine Hydrate 4,5-Dichloropyridazin-3(2H)-one_R2 4,5-Dichloropyridazin-3(2H)-one Maleic Hydrazide->4,5-Dichloropyridazin-3(2H)-one_R2 POCl3, Reflux 4,5-Dichloropyridazin-3(2H)-one_R2->Target Molecule Formaldehyde, Base

Caption: Scalable synthetic routes to the target molecule.

Detailed Protocols

Synthesis of 4,5-Dichloropyridazin-3(2H)-one (Intermediate)

Method A: From Mucochloric Acid

This method is a well-established, high-yielding synthesis of the pyridazinone core.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge Reactants: Charge the flask with mucochloric acid (169 g, 1.0 mol) and water (500 mL).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (50 g, 1.0 mol) via the dropping funnel. The addition is exothermic, and the rate should be controlled to maintain the temperature below 50 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will crystallize out of solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 100 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Method B: From Maleic Anhydride

This two-step process provides a cost-effective alternative.

Step 1: Synthesis of Maleic Hydrazide

  • Reaction Setup: In a 1 L beaker, dissolve maleic anhydride (98 g, 1.0 mol) in water (200 mL).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (50 g, 1.0 mol) to the stirred solution. The reaction is highly exothermic.

  • Crystallization and Isolation: Allow the solution to cool to room temperature, then cool in an ice bath. The maleic hydrazide will precipitate.

  • Filtration and Drying: Collect the product by filtration and dry in a vacuum oven.

Step 2: Chlorination to 4,5-Dichloropyridazin-3(2H)-one

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the dried maleic hydrazide (112 g, 1.0 mol).

  • Addition of POCl3: Carefully add phosphorus oxychloride (POCl3) (300 mL, 3.2 mol).

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.[5]

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (1 kg) in a large beaker with vigorous stirring.

  • Isolation and Washing: The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60 °C.

ParameterValue
Overall Yield 70-80%
Purity (by HPLC) >97%
Appearance White to off-white solid
Final Step: N-Hydroxymethylation of 4,5-Dichloropyridazin-3(2H)-one

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dichloropyridazin-3(2H)-one (165 g, 1.0 mol) in a suitable solvent such as N,N-dimethylformamide (DMF) (500 mL).

  • Addition of Base: Add a mild base, such as potassium carbonate (13.8 g, 0.1 mol), to the solution.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 89 mL, 1.2 mol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water (2 L). The product will precipitate.

  • Isolation and Washing: Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the pure 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C.

ParameterValue
Expected Yield 75-85%
Purity (by HPLC) >99%
Appearance White crystalline solid

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve the pyridazinone starting material and for its high boiling point, although the reaction is proposed at room temperature for selectivity.

  • Base: A mild base like potassium carbonate is used to deprotonate the pyridazinone nitrogen, increasing its nucleophilicity towards formaldehyde without promoting significant side reactions.

  • Formaldehyde Source: An aqueous solution of formaldehyde is a readily available and convenient source. Paraformaldehyde could also be used, potentially with heating to depolymerize it.

  • Work-up: Precipitation in water is an effective method for isolating the product from the DMF solvent and inorganic salts.

  • Recrystallization: This step is crucial for obtaining a highly pure product suitable for downstream applications in drug development.

Experimental Workflow Diagram

Experimental Workflow cluster_synthesis Synthesis of Intermediate cluster_final_step Final N-Hydroxymethylation cluster_analysis Quality Control Start_Mat Starting Material (Mucochloric Acid or Maleic Anhydride) Reaction1 Cyclization/ Chlorination Start_Mat->Reaction1 Isolation1 Isolation & Purification Reaction1->Isolation1 Intermediate 4,5-Dichloropyridazin- 3(2H)-one Isolation1->Intermediate Reaction2 N-Hydroxymethylation (Formaldehyde, Base) Intermediate->Reaction2 Isolation2 Work-up & Recrystallization Reaction2->Isolation2 Final_Product Target Molecule Isolation2->Final_Product QC HPLC, NMR, MS Analysis Final_Product->QC

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key to ensuring success is the careful monitoring of each step.

  • Thin-Layer Chromatography (TLC): A simple and effective way to monitor reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, intermediate, and product.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the intermediate and final product. A standard C18 column with a water/acetonitrile gradient is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds. The appearance of the N-CH₂-OH signal in the ¹H NMR spectrum of the final product is a key diagnostic feature.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

By implementing these analytical checks at each stage, the researcher can have high confidence in the quality and identity of the synthesized material.

Conclusion

The synthetic routes and detailed protocols outlined in this application note provide a comprehensive and practical guide for the scalable production of 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one. By understanding the underlying chemical principles and adhering to the described procedures and analytical controls, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their research and development endeavors.

References

  • Journal of the Korean Chemical Society, 2014, Vol. 58, No. 1.
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

  • ResearchGate. Functionalization of 4,5-Dichloropyridazin-3(2H)-one. [Link]

  • ResearchGate. Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. [Link]

  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • MDPI. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. [Link]

  • ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]

  • PMC. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]

  • PMC. Hydroxymethylation of DNA: an epigenetic marker. [Link]

  • PMC. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells. [Link]

  • PMC. Comprehensive mapping of 5-hydroxymethylcytosine epigenetic dynamics in axon regeneration. [Link]

  • PMC. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • PMC. Hydroxymethylation and Epigenetic Drugs: New Insights into the Diagnosis and Treatment in Epigenetics of Hepatocellular Carcinoma. [Link]

  • PubMed. Synthesis of N-(Hydroxy)amide- And N-(Hydroxy)thioamide-containing Peptides. [Link]

  • MDPI. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. [Link]

  • ChemRxiv. Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. [Link]

  • ChemView. Untitled. [Link]

  • Amerigo Scientific. 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. [Link]

  • PubMed. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Overcoming Aqueous Solubility Issues of Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based compounds. This guide is designed to provide you with expert insights and practical, field-proven solutions to one of the most common hurdles in the development of this important class of molecules: poor aqueous solubility.

The pyridinone and pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often-planar structure and potential for lipophilic substitution can lead to strong crystal lattice energies and low interaction with water, creating significant challenges for in vitro assays, formulation, and ultimately, bioavailability.[3][4] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridazinone derivative poorly soluble in aqueous buffers?

A1: This is a common and expected challenge. The solubility of a pyridazinone derivative is a delicate balance between the polar pyridazinone core and the lipophilicity of its substituents.[3] While the core itself can participate in hydrogen bonding, appended groups (like phenyl or alkyl chains) increase the molecule's overall non-polar character, reducing its affinity for water.[4] Furthermore, the planar nature of the aromatic rings can promote efficient crystal packing, resulting in high lattice energy that the energy of hydration cannot easily overcome.[5]

Q2: What are the first-line strategies I should try to solubilize my compound?

A2: A systematic, tiered approach is most effective.

  • pH Adjustment: Begin by assessing if your molecule has ionizable groups. The pyridazinone ring system contains nitrogen atoms that are weakly basic, making their solubility pH-dependent.[3][6][7]

  • Co-solvent Systems: If pH modification is insufficient or not viable for your experimental system, the use of water-miscible co-solvents is the next logical step.[8][9]

  • Formulation Approaches: For more significant challenges, especially those related to in vivo studies, advanced formulation strategies like solid dispersions or cyclodextrin complexation are necessary.[6][10]

Q3: I'm using DMSO to make my stock solution. Could this be causing precipitation when I dilute it into my aqueous assay buffer?

A3: Absolutely. This is a classic issue known as "solvent-shift" precipitation. While powerful organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for creating concentrated stock solutions, they can cause problems upon dilution.[3][4] When a small volume of your DMSO stock is introduced into a large volume of aqueous buffer, the local concentration of the co-solvent is drastically reduced. The buffer cannot maintain the solubility of your compound, causing it to crash out of the solution. The troubleshooting guide below offers strategies to mitigate this.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound precipitates immediately upon dilution from an organic stock solution into an aqueous buffer.
  • Underlying Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system. The percentage of the organic co-solvent is too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The simplest first step is to test lower final concentrations of your compound.

    • Increase Co-solvent Percentage: Determine the maximum tolerable percentage of your co-solvent (e.g., DMSO, ethanol) in your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO. Prepare intermediate dilutions to avoid shocking the system.

    • Utilize Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance the rate of dissolution.[3]

    • Gentle Warming: For some compounds, solubility increases with temperature. Gently warming the buffer before and during compound addition may help. However, be cautious of potential compound degradation at elevated temperatures.[3]

    • Switch to a Different Strategy: If these simple fixes fail, you will need to employ a more robust solubilization technique, such as pH modification or advanced formulation.

Issue 2: My solution is clear initially, but the compound precipitates over time (e.g., during a long incubation).
  • Underlying Cause: You may have created a supersaturated, kinetically-trapped solution. While initially dissolved, the system is thermodynamically unstable, and over time, the compound begins to nucleate and crystallize into its more stable, less soluble form.

  • Troubleshooting Steps:

    • Confirm Thermodynamic Solubility: You must determine the true equilibrium solubility of your compound in the final buffer. See the protocol for a Shake-Flask Solubility Assay below. Your working concentration must be below this limit for long-term stability.

    • Employ Formulation Stabilizers: If you must work at concentrations near or above the solubility limit, formulation is necessary.

      • Solid Dispersions: Using polymers like PVP or HPMC can create amorphous dispersions that prevent crystallization and maintain a supersaturated state.[11][12]

      • Cyclodextrins: These excipients form inclusion complexes, effectively shielding the hydrophobic parts of your drug from water and preventing aggregation.[13][]

Issue 3: I am seeing inconsistent results in my biological assays, which I suspect are due to solubility.
  • Underlying Cause: Poor solubility leads to an unknown and variable concentration of the compound actually in solution and available to interact with the biological target. Precipitated particles can also interfere with assay readouts (e.g., light scattering in absorbance/fluorescence assays).

  • Troubleshooting Steps:

    • Visual Inspection is Not Enough: Always centrifuge your final solutions at high speed (e.g., >14,000 x g for 10-15 minutes) and test the supernatant. This ensures you are quantifying the truly dissolved fraction.

    • Implement a Solubility Screening Protocol: Before extensive biological testing, screen your compound's solubility across a range of relevant pH values and co-solvent concentrations. This proactive step saves significant time and resources.

    • Re-evaluate the Solubilization Method: Your current method is not robust enough for the required concentration. Refer to the workflow diagram below to select a more appropriate strategy.

Visual Workflow: Selecting a Solubilization Strategy

This diagram outlines a decision-making process for addressing pyridazinone solubility.

G cluster_start Initial Assessment cluster_tier1 Tier 1: Simple Methods cluster_tier2 Tier 2: Formulation Strategies cluster_tier3 Tier 3: Advanced Approaches cluster_end Outcome Start Poorly Soluble Pyridazinone Compound Assess Assess Compound Properties (pKa, logP, Stability) Start->Assess pH_Mod pH Adjustment (for ionizable compounds) Assess->pH_Mod Ionizable? Cosolvent Co-solvent System (<5% organic solvent) Assess->Cosolvent Non-ionizable or pH fails Cyclodextrin Cyclodextrin Complexation pH_Mod->Cyclodextrin Goal Not Met Success Soluble for In Vitro or In Vivo Study pH_Mod->Success Solubility Goal Met Solid_Dispersion Amorphous Solid Dispersion Cosolvent->Solid_Dispersion Goal Not Met Cosolvent->Success Solubility Goal Met Nanosuspension Particle Size Reduction (Nanosuspension) Cyclodextrin->Nanosuspension Goal Not Met Cyclodextrin->Success Solubility Goal Met Solid_Dispersion->Nanosuspension Goal Not Met Solid_Dispersion->Success Solubility Goal Met Chem_Mod Chemical Modification (Prodrug, Analogs) Nanosuspension->Chem_Mod Requires fundamental change Nanosuspension->Success Solubility Goal Met Chem_Mod->Success

Caption: Decision tree for selecting an appropriate solubilization strategy.

Data Presentation: Solvent Screening

A solvent screening was performed on a model pyridazinone derivative, 6-phenylpyridazin-3(2H)-one (PPD), to determine its mole fraction solubility at 318.2 K (45°C). The data clearly illustrates the dramatic impact of solvent choice.

SolventMole Fraction Solubility (x_e)Solvent Polarity (Relative)Reference
Water1.26 x 10⁻⁵Very High[15]
Methanol5.18 x 10⁻³High[15]
Ethanol8.22 x 10⁻³High[15]
Propylene Glycol (PG)1.50 x 10⁻²Medium-High[15]
Polyethylene Glycol-400 (PEG-400)4.12 x 10⁻¹Medium[4][15]
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹Medium-Low[4][15]

Key Insight: There is a greater than 37,000-fold increase in solubility between water and DMSO, highlighting the effectiveness of co-solvents for solubilizing pyridazinones.[4][15] Solvents like PEG-400 and DMSO show the highest capacity for dissolving this class of compounds.[4][16]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Aqueous Solubility

This protocol establishes the baseline thermodynamic solubility of your compound, a critical parameter for all subsequent experiments.

Principle: An excess of the solid compound is agitated in the aqueous buffer of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC or LC-MS.

Materials:

  • Pyridazinone compound (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile (ACN) and water

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • High-speed centrifuge and/or syringe filters (0.22 µm)

  • Calibrated HPLC or LC-MS system

Methodology:

  • Preparation: Add an excess of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vial and place it on a rotator/shaker in a constant temperature environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A shorter time may be validated if equilibrium is shown to be reached faster.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully remove an aliquot of the clear supernatant. For extra certainty, this aliquot can be passed through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of your analytical method's standard curve.

  • Analysis: Quantify the compound's concentration using a validated HPLC or LC-MS method against a known standard curve.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in µg/mL or µM.

Self-Validation:

  • Visual Confirmation: Undissolved solid must be visible in the vial after the equilibration period.

  • Time Point Analysis: To confirm equilibrium has been reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This technique is a robust method for significantly enhancing aqueous solubility by creating a high-energy amorphous form of the drug dispersed within a hydrophilic polymer matrix.[17][18]

Principle: The drug and a water-soluble polymer (carrier) are co-dissolved in a common organic solvent. The solvent is then removed under vacuum, trapping the drug molecules in a molecularly dispersed state within the solid polymer matrix.[19][20] This prevents the drug from crystallizing, presenting a more readily dissolvable form to the aqueous medium.[11]

Materials:

  • Pyridazinone compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.

  • Round-bottom flask

  • Rotary evaporator (Rotovap)

  • Vacuum oven

Methodology:

G cluster_prep Preparation cluster_proc Processing cluster_final Final Product Step1 Step 1: Co-dissolution Dissolve drug and polymer (e.g., 1:4 drug:PVP ratio) in a common solvent. Step2 Step 2: Solvent Removal Evaporate solvent using a rotary evaporator to form a thin film. Step1->Step2 Step3 Step 3: Drying Further dry the film under high vacuum to remove residual solvent. Step2->Step3 Step4 Step 4: Pulverization Scrape and grind the solid dispersion into a fine powder. Step3->Step4 Step5 Step 5: Characterization Analyze via DSC/PXRD to confirm amorphous state. Step4->Step5

Caption: Workflow for preparing an amorphous solid dispersion.

  • Co-dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:4 by weight). Dissolve both the pyridazinone and the polymer completely in the chosen organic solvent in a round-bottom flask.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure and gentle heat (e.g., 40°C) until a thin, glassy film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent. This step is critical for the stability of the amorphous form.

  • Pulverization: Carefully scrape the solid dispersion film from the flask and grind it into a fine, homogenous powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.

Self-Validation:

  • Characterization: The resulting powder should be analyzed by Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a sharp melting peak in the DSC thermogram and the lack of sharp diffraction peaks in the PXRD pattern confirm the amorphous nature of the drug within the dispersion.[12]

  • Dissolution Test: Perform a dissolution test comparing the solid dispersion to the raw, crystalline drug. The solid dispersion should exhibit a significantly faster and higher extent of dissolution.

By applying these principles and protocols, researchers can systematically overcome the solubility challenges posed by pyridazinone derivatives, enabling robust data generation and advancing the development of these promising therapeutic agents.

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives.
  • Al-Ghamdi, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available from: [Link]

  • Ono, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1385-1394. Available from: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 858397. Available from: [Link]

  • Al-Ghamdi, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. Available from: [Link]

  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of Pyridin-4-olate Salts.
  • Al-Ghamdi, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available from: [Link]

  • Al-Ghamdi, S., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. Available from: [Link]

  • Fallon, T., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145. Available from: [Link]

  • Scott, D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. Available from: [Link]

  • Al-Ghamdi, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. SciSpace. Available from: [Link]

  • Perrut, M., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]

  • Pote, S. V., et al. (2022). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology, 14(2), 133-138. Available from: [Link]

  • Unknown Author. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Unknown Author. (2018). Different Methods Used In Solid Dispersion. iosrphr.org. Available from: [Link]

  • Dewangan, S., et al. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available from: [Link]

  • Kumar, D., et al. (2017). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 9(1), 223-234. Available from: [Link]

  • Kumar, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Sciences, 4(03), 530-541. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]

  • Singh, R., et al. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. Available from: [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Yalkowsky, S. H. (2014). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]

  • Al-Obaidi, H., et al. (2023). Current Trends on Solid Dispersions: Past, Present, and Future. PMC. Available from: [Link]

  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Available from: [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Sharma, R., et al. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Innovative Science and Research Technology, 8(9), 550-558. Available from: [Link]

  • Unknown Author. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. ijbpas. Available from: [Link]

  • Derle, D.V. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • Al-Musawi, S., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available from: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Unknown Author. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Kumari, L., et al. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. Available from: [Link]

  • Roquette. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. Available from: [Link]

  • Unknown Author. (2017). Solubility Enhancement: Novel Approaches to Rational Formulation Choice. Pharma's Almanac. Available from: [Link]

  • Kumar, N., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(3), 1-10. Available from: [Link]

  • Shakeel, F., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. ResearchGate. Available from: [Link]

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Removing by-products from the synthesis of pyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of pyridazin-3(2H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing by-products from the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of pyridazin-3(2H)-ones?

The most prevalent synthetic route to pyridazin-3(2H)-ones is the condensation of a γ-keto acid or its ester with a hydrazine derivative.[1] Consequently, the primary impurities encountered are typically:

  • Unreacted Starting Materials: Residual γ-keto acid and hydrazine starting materials.

  • Hydrazone Intermediate: The initial condensation product between the γ-keto acid and hydrazine may not fully cyclize, leading to the presence of an open-chain hydrazone intermediate.

  • Dehydrogenation By-products: When synthesizing unsaturated pyridazin-3(2H)-ones from their 4,5-dihydro counterparts via oxidation (e.g., using bromine in acetic acid), incomplete reaction can leave residual dihydropyridazinone. Conversely, over-oxidation or side reactions can lead to brominated or other undesired species.[1][2]

  • Side-Reaction Products: Depending on the specific substrates and reaction conditions, various side reactions can occur. For instance, self-condensation of the γ-keto acid or reactions involving functional groups on the substituents of the starting materials.

Q2: How do I choose the best initial purification strategy?

The choice of purification strategy depends on the scale of your reaction and the nature of the impurities.

  • For milligram to gram scale with crystalline solids: Recrystallization is often the most efficient first-line approach for removing minor impurities.[3][4][5]

  • For complex mixtures or non-crystalline products: Column chromatography is the preferred method for separating multiple components with different polarities.[6][7][8][9]

  • For removing acidic or basic impurities: A simple liquid-liquid extraction (acid-base wash) can be highly effective. For example, washing with a dilute base (e.g., sodium bicarbonate solution) can remove unreacted γ-keto acid.[5]

Q3: What are the best practices for monitoring the purity of my pyridazin-3(2H)-one product?

Consistent and careful monitoring is crucial for successful purification.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking reaction progress and assessing the purity of fractions during chromatography. The purity of the final product should be confirmed by TLC using at least two different solvent systems.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially for drug development applications, HPLC is the gold standard. Chiral HPLC can be employed for the separation of enantiomers if a chiral center is present.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying unknown by-products.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your pyridazin-3(2H)-one derivatives.

Issue 1: My product contains unreacted γ-keto acid.

Cause: Incomplete reaction or use of a non-stoichiometric amount of hydrazine. The acidic nature of the γ-keto acid makes it a common impurity that can be readily removed.

Solution: Acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will convert the acidic γ-keto acid into its water-soluble carboxylate salt.[5]

  • Separate the aqueous layer.

  • Repeat the wash with the basic solution two more times to ensure complete removal of the acidic impurity.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][6]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

  • Assess the purity by TLC or NMR.

Issue 2: My product is contaminated with the hydrazone intermediate.

Cause: Incomplete cyclization of the hydrazone intermediate to the pyridazinone ring. This can be due to insufficient heating, incorrect pH, or steric hindrance.

Solution: Promote cyclization post-reaction or use column chromatography for separation.

Protocol 1: Promoting Cyclization

  • Dissolve the crude product in a suitable solvent such as ethanol, acetic acid, or toluene.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) or base (e.g., sodium ethoxide), depending on the specific reaction mechanism, to promote cyclization.

  • Reflux the mixture for several hours, monitoring the disappearance of the hydrazone intermediate by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Proceed with a standard workup, which may involve neutralization and extraction.

Protocol 2: Purification by Column Chromatography

If post-reaction cyclization is not effective, column chromatography is the best method to separate the more polar hydrazone intermediate from the desired pyridazinone product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientStart with a less polar solvent system and gradually increase the polarity to elute the components. The pyridazinone will typically elute before the more polar hydrazone.[6]
Issue 3: My crystalline product "oils out" during recrystallization.

Cause: The melting point of the solid is lower than the boiling point of the recrystallization solvent, or the compound is too soluble in the chosen solvent.

Solution: Adjust the solvent system or modify the cooling process.

Troubleshooting Recrystallization

ProblemSolutionProtocol
Oiling Out Use a lower-boiling point solvent or a mixed solvent system.1. Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. 2. If a single solvent is not suitable, use a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate).[11] Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
Slow or No Crystal Formation Induce crystallization.1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. 2. Seeding: Add a single, pure crystal of the desired compound to the supersaturated solution. 3. Cooling: Cool the solution slowly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

Common Recrystallization Solvents for Pyridazinones:

Solvent SystemPolarityTypical Use Case
EthanolPolar ProticGeneral purpose, good for many pyridazinone derivatives.[3][5]
Aqueous EthanolPolar ProticFor more polar compounds, the addition of water can decrease solubility and improve crystal formation.[4]
Ethyl Acetate/HexaneMedium Polarity/NonpolarA versatile mixed solvent system for compounds of intermediate polarity.
Dichloromethane/HexaneMedium Polarity/NonpolarAnother common mixed solvent system.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of a pyridazin-3(2H)-one product.

purification_workflow crude_product Crude Product extraction Acid-Base Extraction crude_product->extraction Acidic Impurities? recrystallization Recrystallization extraction->recrystallization Crystalline Solid? chromatography Column Chromatography extraction->chromatography Non-crystalline or Complex Mixture? analysis Purity Analysis (TLC, NMR, HPLC, MS) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->recrystallization Impure analysis->chromatography Impure analysis->pure_product Purity Confirmed

Caption: General purification workflow for pyridazin-3(2H)-ones.

The following diagram illustrates the formation of common by-products during the synthesis of pyridazin-3(2H)-ones from a γ-keto acid and hydrazine.

byproduct_formation cluster_reactants Starting Materials cluster_byproducts Common By-products gamma_keto_acid γ-Keto Acid hydrazone Hydrazone Intermediate gamma_keto_acid->hydrazone + Hydrazine unreacted_gka Unreacted γ-Keto Acid gamma_keto_acid->unreacted_gka Incomplete Reaction hydrazine Hydrazine hydrazine->hydrazone unreacted_hydrazine Unreacted Hydrazine hydrazine->unreacted_hydrazine Incomplete Reaction pyridazinone Desired Pyridazin-3(2H)-one hydrazone->pyridazinone Cyclization residual_hydrazone Residual Hydrazone hydrazone->residual_hydrazone Incomplete Cyclization

Caption: Formation of common by-products in pyridazinone synthesis.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available from: [Link]

  • Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 2014, 6(12), 297-310. Available from: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

  • Product Class 8: Pyridazines. Science of Synthesis, 2004, 16, 125-236. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Available from: [Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research, 2011, 3(2), 654-657. Available from: [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC. Available from: [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 1999, 19(3-4), 487-490. Available from: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC. Available from: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical and Chemical Sciences, 2013, 2(3), 1363-1375. Available from: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Recrystallization. University of California, Irvine. Available from: [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - ResearchGate. Available from: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Dichloro Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4,5-dichloro-3(2H)-pyridazinone (and related derivatives) Ticket ID: REC-PYR-004 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Purity Challenge

Welcome to the Technical Support Center. You are likely working with 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9) or a close structural analog.[1] These molecules are critical intermediates for agrochemicals and vasodilators, synthesized typically via the condensation of mucochloric acid with hydrazine.

The Problem: Researchers frequently encounter "oiling out" (liquid-liquid phase separation) or persistent regio-isomeric impurities (e.g., monochloro variants) during recrystallization.[1] Because the chlorine atoms at positions 4 and 5 are susceptible to nucleophilic attack, improper solvent choices can also lead to hydrolysis, degrading your yield.

This guide replaces generic advice with chemically grounded protocols specific to the pyridazinone scaffold.

Module 1: Solvent System Architecture

Do not choose solvents randomly. Your choice must balance the high polarity of the pyridazinone ring (lactam-lactim tautomerism) against the lipophilicity of the chlorine substituents.

The "Golden Triangle" of Solvents
Solvent SystemRoleTarget ImpuritiesRisk Factor
Ethanol (95%) Primary Choice General synthesis byproducts, unreacted hydrazine.[1]Low. Standard for this scaffold.
Acetonitrile (ACN) High Purity Polar degradation products; excellent for breaking "oils".Medium. Costly; requires fume hood.
Toluene Scavenger Unreacted mucochloric acid (lipophilic).High. Product solubility is low; yield loss if not optimized.
Critical Warning: The Water Trap

While water is a common anti-solvent, 4,5-dichloro-3(2H)-pyridazinone is labile .[1] Prolonged reflux in water (especially acidic/basic water) can hydrolyze the chlorine atoms, converting your product into 4-chloro-5-hydroxy-3(2H)-pyridazinone .[1]

  • Rule: If using water cosolvents, keep contact time <30 mins at elevated temperatures.

Module 2: Visualizing the Logic

The following diagram illustrates the decision matrix for solvent selection based on your specific impurity profile.

SolventSelection Start Start: Crude Dichloro Pyridazinone Analyze Analyze Impurity Profile (TLC/HPLC) Start->Analyze IsPolar Impurity: Polar/Colored? Analyze->IsPolar Dark/Tarry IsLipophilic Impurity: Starting Material? Analyze->IsLipophilic Mucochloric Acid IsOil Issue: Oiling Out? Analyze->IsOil Phase Separation Solv_EtOH System A: Ethanol (95%) + Activated Carbon IsPolar->Solv_EtOH Solv_Tol System B: Toluene Wash Then ACN Recryst. IsLipophilic->Solv_Tol Solv_Seed Protocol C: Slow Cool + Seeding in EtOH IsOil->Solv_Seed

Figure 1: Decision matrix for selecting the optimal purification route based on crude material characteristics.[1]

Module 3: Advanced Protocols (Step-by-Step)

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Routine purification of crude crops (purity >85%).

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments.

    • Note: If a small amount of dark solid remains insoluble after 15 mins, filter it out hot (gravity filtration). This is likely polymerized material.

  • Nucleation Control: Remove from heat. Allow the flask to cool to 50°C naturally on a cork ring.

  • Crystallization: Once turbidity appears, transfer to an ice-water bath (0-4°C). Stir gently for 1 hour.

  • Filtration: Filter under vacuum. Wash the cake with cold ethanol (0°C).

  • Drying: Dry at 50°C under vacuum. Do not exceed 80°C to prevent dechlorination.

Protocol B: Breaking the "Oil" (Oiling Out)

Best for: Material that separates into a sticky goo instead of crystals.

  • Solvent Switch: Do not use pure ethanol. Use Acetonitrile (ACN) .

  • Dissolution: Dissolve crude in minimum boiling ACN.

  • Seeding (Crucial): Cool to room temperature. When the oil droplets start to form, add a "seed crystal" of pure product. If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.

  • Ripening: Hold the temperature at the cloud point (metastable zone) for 30 minutes. Allow the oil droplets to re-dissolve and deposit onto the seed crystals.

  • Slow Cooling: Cool at a rate of 10°C per hour.

Module 4: Troubleshooting & FAQs

Q1: My product turned pink/red during recrystallization. What happened? A: This indicates oxidation or polymerization of hydrazine residues.

  • Fix: Add 1-2% (w/w) Activated Charcoal during the hot dissolution step (Protocol A, Step 2).[1] Stir for 5 minutes and filter hot through Celite.

Q2: I have high levels of the monochloro impurity. How do I remove it? A: Monochloro derivatives are often more soluble in water than the dichloro target.

  • Fix: Use an Ethanol:Water (60:40) mixture. The more soluble monochloro species will remain in the mother liquor while the dichloro product crystallizes out.

Q3: The melting point is broad (e.g., 195-205°C). A: This suggests occlusion of solvent or inorganic salts.

  • Fix: Grind the dried crystals into a fine powder and wash with warm water (50°C) to remove trapped inorganic salts (like hydrazine hydrochloride), then re-dry.

Module 5: Mechanism of Impurity Removal

Understanding why we separate phases is vital for troubleshooting.

PurificationFlow cluster_mech Thermodynamic Driver Crude Crude Mixture (Target + Impurities) HotSolv Hot Solvent (High Solubility) Crude->HotSolv Dissolve Cooling Cooling Phase (Supersaturation) HotSolv->Cooling Delta T Crystal Crystalline Lattice (Excludes Impurities) Cooling->Crystal Nucleation Liquor Mother Liquor (Retains Impurities) Cooling->Liquor Solvation

Figure 2: The thermodynamic flow of recrystallization, separating the lattice (pure) from the liquor (impure).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]

  • Böttcher, A., et al. (1988). Process for the preparation of 4,5-dichloro-3(2H)-pyridazinone.[1] U.S. Patent No.[2] 4,728,355.[2] Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis from mucochloric acid and purification via ethanol).

  • University of Rochester. Purification: Tips and Tricks for Recrystallization. Retrieved from [Link]

Sources

Preventing hydrolysis of 2-(hydroxymethyl) group in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Acid-Mediated Degradation & Hydrolysis of 2-(Hydroxymethyl) Groups Ticket Type: Technical Guide / Troubleshooting Audience: Organic Chemists, Process Engineers, Medicinal Chemists

Executive Summary

The 2-(hydroxymethyl) group, particularly when attached to aromatic or heteroaromatic rings (e.g., furan, pyridine, thiophene), behaves chemically as a benzylic alcohol . In acidic media, these groups are exceptionally prone to protonation followed by dehydration. This generates a resonance-stabilized carbocation that undergoes rapid decomposition via polymerization, solvolysis (nucleophilic substitution), or Friedel-Crafts alkylation.

This guide provides the mechanistic basis for this instability and actionable protocols to shield this motif during synthesis and purification.

Module 1: Diagnostic & Mechanism (The "Why")

Before applying a fix, you must understand the failure mode. The "hydrolysis" users often report is technically an acid-catalyzed dehydration/substitution .

The Failure Pathway:

  • Protonation: The hydroxyl oxygen accepts a proton (

    
    ).[1]
    
  • Elimination (

    
    ):  Water leaves, forming a resonance-stabilized carbocation (benzylic/allylic nature).
    
  • Fate (

    
    ):  The carbocation is trapped by a nucleophile (solvent, chloride) or reacts with another molecule of starting material (dimerization/polymerization).
    

Visualizing the Instability:

degradation_mechanism Start 2-(Hydroxymethyl) Substrate (R-CH2-OH) Protonated Oxonium Ion (R-CH2-OH2+) Start->Protonated + H+ (Fast) Carbocation Benzylic Carbocation (R-CH2+) Protonated->Carbocation - H2O (Rate Limiting) Product_Sub Substitution Product (R-CH2-Nu) Carbocation->Product_Sub + Nucleophile Product_Poly Polymer/Tar (Degradation) Carbocation->Product_Poly + Substrate

Figure 1: The acid-catalyzed degradation pathway of benzylic-like alcohols. The formation of the carbocation is the critical control point.

Module 2: Chemical Shielding (Protecting Groups)

If your synthesis requires acidic steps (e.g., removal of a Boc group, glycosylation), the 2-(hydroxymethyl) group must be "masked" with a protecting group (PG) that withstands the specific pKa of your acid.

Selection Matrix: Acid Stability
Protecting GroupTypeAcid Stability ProfileRemoval MethodRecommendation
TMS (Trimethylsilyl)Silyl EtherVery Poor. Hydrolyzes in mild acid (pH < 4).Weak Acid /

❌ Avoid.
TBDMS / TBS (tert-Butyldimethylsilyl)Silyl EtherModerate. Stable to dilute acid, but cleaves in strong aqueous acid.

(TBAF) / Strong Acid
⚠️ Use with caution.
TBDPS (tert-Butyldiphenylsilyl)Silyl EtherExcellent. ~100x more stable than TBDMS in acid due to steric bulk.

(TBAF)
Preferred Silyl choice.
Acetate (Ac) EsterGood. Electron-withdrawing carbonyl destabilizes the carbocation.Base (

)
Preferred Ester choice.
Benzyl (Bn) EtherExcellent. Stable to most acids (except Lewis acids like

).
Hydrogenation (

)
Best for non-ester routes.
MOM / THP AcetalVery Poor. Designed to be acid-labile.Dilute AcidStrictly Avoid.
Protocol A: TBDPS Protection (High Acid Resistance)

Why this works: The bulky phenyl groups on Silicon shield the oxygen from protonation and subsequent hydrolysis [1].

  • Reagents: Substrate (1.0 eq), TBDPS-Cl (1.1 eq), Imidazole (2.5 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration).

  • Procedure:

    • Dissolve substrate and imidazole in solvent under inert atmosphere (

      
      ).
      
    • Add TBDPS-Cl dropwise at 0°C.

    • Warm to RT and stir 4–12 hours.

    • Validation: Monitor TLC. TBDPS derivatives are highly lipophilic; look for a significant

      
       shift upwards.
      
  • Workup: Dilute with

    
    , wash with water (x3) to remove DMF. Dry over 
    
    
    
    .[2][3]
Module 3: Process Engineering & Purification

Even if your reaction succeeds, the product often decomposes during workup or chromatography.

The Hidden Trap: Silica Gel Acidity

Standard silica gel is slightly acidic (pH 4.0–5.0). This is sufficient to degrade sensitive benzylic alcohols or cleave labile silyl ethers during purification [2].

Troubleshooting Guide: Neutralizing Silica

SymptomDiagnosisSolution
Product streaks on TLCAcid-sensitive decomposition on plateRun TLC with 1%

in eluent.
Product vanishes on columnDegradation on acidic silica stationary phasePre-buffer the column.
New spot appears during columnAcid-catalyzed substitution (e.g., with MeOH)Switch to neutral Alumina or buffer silica.

Protocol B: Buffered Silica Chromatography

  • Slurry Preparation: Mix silica gel with your starting eluent (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.

  • Elution: Run the column with standard eluent (TEA is usually not needed in the mobile phase after pre-buffering, but can be maintained at 0.1% if highly sensitive).

Module 4: Decision Framework (Workflow)

Use this logic flow to determine the correct intervention for your specific experiment.

protection_logic Start Start: 2-(Hydroxymethyl) Stability Issue Q1 Is the alcohol the FINAL product? Start->Q1 Q2 Is the degradation occurring during REACTION or WORKUP? Q1->Q2 Yes Q3 Does the synthesis require strong acid (e.g., TFA, HCl)? Q1->Q3 No (Intermediate) Reaction Reaction Issue Q2->Reaction Reaction Workup Workup/Column Issue Q2->Workup Purification Sol_Biphasic Use Biphasic System (Toluene/Water) to sequester acid Reaction->Sol_Biphasic Sol_Buffer Buffer Silica with 1% Triethylamine Workup->Sol_Buffer StrongAcid Yes (Strong Acid) Q3->StrongAcid Yes WeakAcid No (Mild Acid) Q3->WeakAcid No Sol_TBDPS Protect as TBDPS Ether (High Acid Stability) StrongAcid->Sol_TBDPS Sol_TBS Protect as TBS Ether (Easier Removal) WeakAcid->Sol_TBS

Figure 2: Decision tree for selecting protection strategies or process modifications based on the stage of synthesis.

Frequently Asked Questions (FAQ)

Q: I cannot use silyl ethers because fluoride chemistry is incompatible with my molecule. What is the best alternative? A: Use an Acetyl (Ac) or Benzoyl (Bz) ester.

  • Reasoning: The carbonyl group is electron-withdrawing. This destabilizes the formation of the adjacent carbocation (the transition state for degradation), effectively "disarming" the molecule against acid solvolysis. These can be removed later with mild base (e.g.,

    
     in MeOH) [3].[4]
    

Q: My 2-(hydroxymethyl)furan turns black immediately upon adding HCl. Why? A: Furans are exceptionally acid-sensitive. The acid not only attacks the alcohol but also protonates the furan ring, leading to ring opening (forming levulinic acid derivatives).

  • Fix: You must avoid aqueous strong acids. If acid is required for a transformation elsewhere on the molecule, use a biphasic system (e.g., Toluene/Aq.[5] HCl) or a resin-bound acid to minimize contact time between the furan and the acid source [4].

Q: Can I use TBDMS (TBS) if I only use dilute acetic acid? A: Yes. TBDMS is generally stable to 80% Acetic Acid at room temperature. However, if you heat the reaction or use Trifluoroacetic acid (TFA), the TBDMS group will fall off. Use TBDPS for TFA tolerance [1].

References
  • Hanessian, S., & Lavallée, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.

  • Rochester University Chemistry Dept. (n.d.). Tips for Flash Column Chromatography: Neutralizing Silica.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).[7]

  • Nahrwold, M., et al. (2010). Boger Pyridine Synthesis: An efficient tool for the synthesis of substituted pyridines. Journal of Organic Chemistry. (Demonstrates stability of heterocycles in controlled acidic conditions).

Sources

Technical Support Center: Stability Assurance for 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely accessing this guide because you have observed degradation in your 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one (CAS: 51355-97-6) stocks. This compound is a critical intermediate, often used as a masked precursor for the parent pyridazinone or as a linker in herbicide/pharmaceutical synthesis.

The Central Problem: The


-hydroxymethyl functionality (

) is chemically equivalent to a hemiaminal . It is thermodynamically unstable relative to its hydrolysis products. Unlike standard alkyl halides or stable amides, this compound exists in a reversible equilibrium with formaldehyde and the parent heterocycle.

The Solution: Stability is not about "preservation" but about arresting the equilibrium . This guide provides the protocols to halt the retro-formylation pathway.

Diagnostic Troubleshooting Matrix

Use this matrix to identify the specific degradation mode affecting your material.

SymptomDiagnosisChemical MechanismCorrective Action
Pungent Odor Formaldehyde Release Spontaneous retro-hydroxymethylation (Hydrolysis).Ventilate immediately. The material has reverted to the parent amide. Quantify degradation via HPLC.
Precipitation Parent Compound Formation The parent 4,5-dichloro-3(2H)-pyridazinone is significantly less soluble in organic solvents than the hydroxymethyl derivative.Filter precipitate. If the filtrate is valuable, re-crystallize immediately. Do not heat.
Yellowing Oxidation / Dehalogenation Photo-induced dechlorination or oxidation of the alcohol to a carboxylic acid (rare but possible).Protect from light. Check pH; acidity accelerates decomposition.
Melting Point Depression Water Contamination Water acts as a catalyst for the hydrolysis equilibrium.Dry under vacuum (

) over

. Do not use heat alone.[1][2]

The "Anhydrous Chain of Custody" Storage Protocol

To maintain purity


, you must treat this compound as a moisture-sensitive equilibrium system .
Step 1: Pre-Storage Preparation
  • Solvent Removal: Ensure all protic solvents (methanol, ethanol, water) are removed. Residual alcohols will undergo exchange reactions with the hydroxymethyl group.

  • Drying: Dry the solid in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or Drierite for 24 hours.
    
    • Critical: Do not use oven drying. Heat (

      
      ) pushes the equilibrium toward formaldehyde release.
      
Step 2: Packaging (The Double-Barrier Method)
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Prevents photo-dechlorination of the 4,5-dichloro motif.

    • Why Teflon? Rubber septa are permeable to formaldehyde gas; loss of gas drives the degradation forward (Le Chatelier’s principle).

  • Inert Atmosphere: Backfill the vial with Argon (preferred over Nitrogen due to density).

  • Secondary Container: Place the sealed vial inside a heat-sealable aluminized Mylar bag containing a fresh sachet of molecular sieves (4Å) and an oxygen scavenger.

Step 3: Environmental Conditions
  • Temperature: Store at -20°C .

    • Reasoning: Hydrolysis rates drop significantly below

      
      .
      
  • Monitoring: If stored for

    
     months, re-validate purity via 
    
    
    
    -NMR before use. Look for the disappearance of the
    
    
    singlet at
    
    
    ppm.

Deep Dive: The Degradation Mechanism

Understanding the mechanism is the only way to trust the protocol. The instability arises from the reversibility of the


-hydroxymethylation.
The Equilibrium Trap

The hydroxymethyl group is formed by reacting the amide nitrogen with formaldehyde. In the presence of moisture or acid/base catalysts, this reverses. If the formaldehyde gas escapes (open container), the reaction is driven irreversibly to the right.

DegradationPathway Target 4,5-Dichloro-2- (hydroxymethyl)pyridazin-3(2H)-one Transition Hemiaminal Intermediate Target->Transition Equilibrium Parent 4,5-Dichloro-3(2H)- pyridazinone (Precipitate) Transition->Parent Hydrolysis Formaldehyde Formaldehyde (Gas/Solvent) Transition->Formaldehyde Elimination Moisture Moisture (H2O) Moisture->Transition Catalyzes Heat Heat / Vacuum Heat->Formaldehyde Drives Off (Irreversible)

Figure 1: The retro-hydroxymethylation pathway. Note that removing formaldehyde (via vacuum or open air) drives the destruction of the target compound.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize the compound if it has partially degraded? A: Yes, but proceed with caution.

  • Solvent: Use anhydrous acetonitrile or ethyl acetate. Avoid alcohols (MeOH/EtOH) as they can react with the hemiaminal to form ethers (

    
    ).
    
  • Method: Dissolve at moderate temperature (

    
    ). Filter off the insoluble parent pyridazinone (the degradation product). Cool rapidly to precipitate the hydroxymethyl derivative.
    

Q: Why does the MSDS say "Keep away from Oxidizing Agents"? A: The hydroxymethyl group (


) is a primary alcohol. Strong oxidizers (like permanganate or chromic acid) will oxidize this to the corresponding carboxylic acid or formyl group, destabilizing the ring attachment and leading to rapid decomposition.

Q: I need to use this in a reaction. Can I dissolve it in DMSO overnight? A: No. DMSO is hygroscopic. Over 12 hours, wet DMSO will hydrolyze the compound. Prepare solutions immediately before addition. If long-term solution storage is required, use anhydrous THF over molecular sieves.

Q: Is the degradation autocatalytic? A: Potentially. The hydrolysis releases formaldehyde. In unbuffered aqueous solutions, formaldehyde can slowly oxidize to formic acid. This increase in acidity (


) catalyzes further hydrolysis of the remaining hemiaminal bond, creating a runaway degradation loop.

References & Authoritative Sources

  • Compound Identification & Physical Properties

    • Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

    • Data: Confirms the parent structure (4,5-dichloro-3(2H)-pyridazinone) and environmental fate properties relevant to hydrolysis.

    • Link:

  • General Stability of N-Hydroxymethyl Compounds

    • Source: Sigma-Aldrich / Merck Safety Data Sheets (General Class).

    • Context: Handling guidelines for

      
      -hydroxymethyl phthalimide (structural analogue) emphasizing moisture sensitivity and cool storage.
      
    • Link:

  • Synthesis & Reactivity Context

    • Source: National Institutes of Health (NIH) - PubChem.

    • Context: Reactivity of pyridazinone derivatives and their hydrolysis pathways.

    • Link:

  • Chemical Supplier Specifications

    • Source: ChemicalBook & ChemSrc Databases.

    • Data: Melting point variations (indicating decomposition) and standard storage conditions (-20°C recommended for labile derivatives).

    • Link:

Sources

Resolving low conversion rates in pyridazinone alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Resolving Low Conversion & Regioselectivity Issues Operator: Senior Application Scientist

Diagnostic Interface: The Triage Protocol

Before altering reaction parameters, you must categorize the failure mode. Pyridazinone alkylations typically fail due to two distinct mechanisms: Nucleophilic Stalling (Low Conversion) or Ambident Confusion (Regioselectivity issues: N- vs. O-alkylation).[1]

Interactive Troubleshooting Flowchart

Use the following logic tree to diagnose your specific failure mode.

Pyridazinone_Troubleshooting Start START: Reaction Analysis CheckTLC Check TLC/LCMS (Conversion %) Start->CheckTLC Decision1 Is SM > 20%? CheckTLC->Decision1 LowConv ISSUE: Low Conversion (Nucleophilicity Limit) Decision1->LowConv Yes RegioIssue ISSUE: Wrong Isomer (O-Alkylation observed) Decision1->RegioIssue No (SM Consumed) Solubility Check Reaction Homogeneity LowConv->Solubility Hetero Precipitate Visible? (Salt crash-out) Solubility->Hetero FixSolvent ACTION: Switch Base/Solvent Use Cs2CO3 / DMF Hetero->FixSolvent Yes CheckEWG Substrate has EWG? (e.g., -NO2, -CF3) Hetero->CheckEWG No Mitsunobu ACTION: Switch to Mitsunobu Conditions CheckEWG->Mitsunobu Yes (Deactivated N) Finkelstein ACTION: Add NaI (0.1 eq) (In-situ Finkelstein) CheckEWG->Finkelstein No CheckBase Base Used? RegioIssue->CheckBase Silver ACTION: Stop using Ag salts Switch to Alkali Carbonates CheckBase->Silver Ag2CO3 / Ag2O HardSoft ACTION: Apply HSAB Theory Use Softer Electrophile CheckBase->HardSoft NaH / K2CO3

Figure 1: Decision logic for diagnosing pyridazinone alkylation failures. Follow the path based on remaining Starting Material (SM).

Technical Deep Dive: The Mechanics of Failure

The Core Problem: Ambident Nucleophilicity

Pyridazin-3(2H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] Upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the Nitrogen (N2) and the Oxygen.

  • N-Alkylation (Desired): Favored by Soft electrophiles and thermodynamic control.[1]

  • O-Alkylation (Undesired): Favored by Hard electrophiles (HSAB Theory) and high electron density at oxygen (kinetic control).[1]

Why Conversion Stalls

If your reaction stops at 40-60% conversion, it is rarely due to equilibrium.[1] It is usually a kinetic "dead end" caused by:

  • Ion Pairing: In non-polar solvents (THF, Toluene), the cation (Na+, K+) forms a tight ion pair with the pyridazinone anion, shielding the nitrogen nucleophile.

  • Substrate Deactivation: Electron-Withdrawing Groups (EWGs) on the pyridazinone ring (e.g., -Cl, -CF3 at C4/C5) stabilize the anion too well, making it a poor nucleophile.

Optimization Protocols

Protocol A: The "Cesium Effect" (Standard N-Alkylation)

Best for: General substrates, overcoming low conversion.

The Logic: Cesium carbonate (


) is superior to 

because the large Cesium radius disrupts tight ion pairing, creating a "naked" anion that is more nucleophilic. DMF ensures solubility of the polar intermediate.

Step-by-Step Guide:

  • Dissolution: Dissolve Pyridazinone (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: Do not use THF; solubility is the enemy of conversion here.

  • Deprotonation: Add

    
     (1.5 - 2.0 eq).[1] Stir at RT for 15 minutes. The suspension may change color (often yellow/orange), indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide (1.2 eq).[1]

    • Critical: If using a Chloride (R-Cl), add NaI (0.1 eq) to catalyze via the Finkelstein reaction (converting R-Cl to reactive R-I in situ).

  • Reaction: Heat to 60°C .

    • Warning: Do not exceed 90°C unless necessary; high heat promotes O-alkylation (thermodynamic vs kinetic shifts).[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: The Mitsunobu Alternative

Best for: Deactivated substrates (EWGs) or when Alkyl Halides are unstable/unavailable.

The Logic: This method bypasses the nucleophilicity issue by activating the alcohol (electrophile) rather than relying on the basicity of the pyridazinone. It strongly favors N-alkylation due to the steric trajectory of the betaine intermediate.

Step-by-Step Guide:

  • Setup: In a dry flask under Argon, combine Pyridazinone (1.0 eq), Primary/Secondary Alcohol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF or Toluene.
    
  • Addition: Cool to 0°C. Dropwise add DIAD or DEAD (1.5 eq).

    • Troubleshooting: The solution usually turns orange/red and then fades. If the color persists, the reaction may be stalling.

  • Progression: Warm to RT and stir for 12-24h.

  • Purification: A major pain point is removing Triphenylphosphine oxide (

    
    ).[1]
    
    • Tip: Use Polymer-supported

      
        if available to simplify filtration.[1]
      

Data & Comparison Tables

Table 1: Solvent & Base Impact on Reactivity

Data synthesized from comparative optimization studies [1, 2].

Base / Solvent SystemConversion RateN:O SelectivityRisk Factor

/ Acetone
Low (<40%)High N-selectivityPoor solubility causes stalling.[1]

/ THF
High (>90%)Mixed (N & O)Strong base promotes O-alkylation ("Hard" anion).[1]

/ Toluene
ModerateHigh O-selectivity Avoid unless O-isomer is desired.[1]

/ DMF
High (>95%) High N-selectivity Recommended Standard.

/ THF
HighMixedOverkill; can cause side reactions with electrophiles.[1]
Table 2: Troubleshooting Specific Failure Modes
SymptomRoot CauseCorrective Action
Starting Material remains (TLC) Low NucleophilicitySwitch to Protocol A (Cesium/DMF).[1] Add NaI catalyst.
O-Alkylated Product Major "Hard" Reaction ConditionsRemove Silver salts.[1] Lower temperature. Switch leaving group from -OTs (Hard) to -I (Soft).[1]
Polyalkylation Excess ElectrophileStrictly control stoichiometry (1.1 eq).
Black Tar / Decomposition Base-mediated degradationSubstrate is base-sensitive.[1] Switch to Protocol B (Mitsunobu, neutral conditions).

Mechanistic Visualization

Understanding the HSAB (Hard-Soft Acid-Base) interaction is critical for controlling Regioselectivity.[1]

HSAB_Mechanism cluster_pathways Competing Pathways (HSAB Theory) Lactam Pyridazinone (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Lactam->Anion Base (Deprotonation) N_Path Nitrogen (N2) SOFT Center Anion->N_Path O_Path Oxygen HARD Center Anion->O_Path SoftElec Soft Electrophile (R-I, R-Br) N_Path->SoftElec Favored Interaction HardElec Hard Electrophile (R-OTs, R-OMs, Ag+) O_Path->HardElec Favored Interaction Product_N N-Alkylated Product (Thermodynamic) SoftElec->Product_N Product_O O-Alkylated Product (Kinetic) HardElec->Product_O

Figure 2: HSAB interactions dictating N- vs O-alkylation.[1] Soft electrophiles (Iodides) prefer the softer Nitrogen center.

Frequently Asked Questions (FAQ)

Q: I am using a secondary alkyl halide and getting 0% conversion. Why? A: Secondary halides are sterically hindered and prone to E2 elimination when using carbonate bases.[1]

  • Fix: Switch to Protocol B (Mitsunobu) using the corresponding secondary alcohol. The mechanism proceeds via an

    
     inversion, which is often more successful than direct displacement on a secondary halide [3].
    

Q: My pyridazinone has a -OH group elsewhere. Will it compete? A: Yes. Phenolic -OH groups (pKa ~10) are similar in acidity to the pyridazinone NH (pKa ~11). You will likely get mixtures.

  • Fix: You must use protecting groups (e.g., TBDMS) on the peripheral alcohol before attempting pyridazinone alkylation.

Q: Can I use microwave irradiation? A: Yes, microwave heating in DMF often accelerates the reaction significantly (10-20 mins at 100°C). However, verify that your substrate does not favor O-alkylation at high temperatures, as higher energy input can sometimes overcome the activation energy for the kinetic (O-alkyl) product [2].

References

  • N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Source: Semantic Scholar.[1][2] URL:[Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Source: Sciforum (MOL2NET).[1] URL:[Link]

  • Mitsunobu Reaction: Mechanism and Protocols. Source: Organic Chemistry Portal.[1][3] URL:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect.[1] URL:[Link]

Sources

Validation & Comparative

A Comparative Crystallographic Analysis of Substituted Pyridazinones: Unveiling the Structural Nuances of a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridazinone Scaffold in Medicinal Chemistry

The pyridazinone ring system is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its inherent structural features, including the presence of two adjacent nitrogen atoms, a carbonyl group, and multiple sites for substitution, allow for fine-tuning of its physicochemical and pharmacological properties.[2] Derivatives of pyridazinone have demonstrated a remarkable spectrum of biological activities, including cardiovascular,[3] anti-inflammatory,[4] anticancer,[2] and anticonvulsant properties.[5] The precise three-dimensional arrangement of atoms and functional groups within the crystal lattice is paramount as it dictates the molecule's interaction with biological targets, ultimately influencing its efficacy and selectivity.

This guide presents a detailed crystallographic analysis of 4,5-dichloro-2-methylpyridazin-3(2H)-one, a representative halogenated pyridazinone. While the primary focus of this investigation is on this specific molecule, we will draw comparisons to other structurally related pyridazinone derivatives to provide a broader context and highlight the impact of substituent modifications on their solid-state architecture. This comparative approach is designed to offer researchers, scientists, and drug development professionals valuable insights into the structure-property relationships that govern this important class of heterocyclic compounds.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that bridges the gap between its chemical formula and its tangible three-dimensional form. The following workflow outlines the essential steps involved in the single-crystal X-ray diffraction analysis of a pyridazinone derivative, from crystal growth to structure refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution synthesis Synthesis of Pyridazinone Derivative purification Recrystallization for Purity synthesis->purification crystal_growth Slow Evaporation/Vapor Diffusion purification->crystal_growth crystal_selection Crystal Mounting & Screening crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_reduction Data Integration & Scaling xray_diffraction->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation

Figure 1: A generalized workflow for the determination of a small molecule crystal structure, from synthesis to final validation.

Detailed Experimental Protocol: A Representative Example

The following protocol is a representative procedure for the synthesis and crystallographic analysis of a substituted pyridazinone, based on methodologies reported in the literature.[6]

  • Synthesis: 4,5-dichloropyridazin-3(2H)-one is treated with a suitable alkylating agent (e.g., dimethyl sulfate for the methyl derivative) in the presence of a base (e.g., sodium hydroxide) in a solvent such as methanol.[6]

  • Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system, such as a mixture of DMF and ethanol.[6] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent at room temperature.

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEXII CCD area-detector).[6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[6] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Comparative Crystal Structure Analysis

A detailed examination of the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one provides a foundation for understanding the solid-state behavior of this class of compounds. We will then compare these features with other pyridazinone derivatives to elucidate the influence of substituent changes.

Case Study: 4,5-Dichloro-2-methylpyridazin-3(2H)-one

The crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one has been determined and reported.[6][7] The key crystallographic parameters are summarized in the table below.

Parameter4,5-Dichloro-2-methylpyridazin-3(2H)-one[6]4,5-Dichloropyridazin-3(2H)-one[8][9]
Chemical FormulaC₅H₄Cl₂N₂OC₄H₂Cl₂N₂O
Molecular Weight ( g/mol )179.00164.98
Crystal SystemOrthorhombicMonoclinic
Space GroupCmcaP2₁/c
a (Å)6.5157 (1)5.22 (1)
b (Å)15.9127 (4)9.08 (2)
c (Å)13.5175 (3)12.97 (3)
β (°)90100.47 (2)
Volume (ų)1401.53 (5)599.9 (6)
Z84
Temperature (K)100293
RadiationMo KαMo Kα

Molecular Geometry and Conformation:

The asymmetric unit of 4,5-dichloro-2-methylpyridazin-3(2H)-one contains one half-molecule, with the non-hydrogen atoms situated on a crystallographic mirror plane.[6][7] The bond lengths and angles are within the expected ranges.[6] The pyridazinone ring is essentially planar.

Supramolecular Assembly and Intermolecular Interactions:

In the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one, neighboring molecules are linked into one-dimensional chains along the c-axis via weak C—H···O hydrogen bonds.[6][7] This type of interaction is a common feature in the crystal packing of many organic molecules.

molecular_interactions cluster_chain 1D Chain Formation mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O mol3 Molecule C mol2->mol3 C-H···O

Figure 2: A simplified representation of the one-dimensional chain formation in the crystal lattice of 4,5-dichloro-2-methylpyridazin-3(2H)-one, mediated by C-H···O hydrogen bonds.

Comparative Analysis with Other Pyridazinone Derivatives

The introduction of different substituents on the pyridazinone core can significantly alter the crystal packing and intermolecular interactions. By comparing the structure of our primary example with other derivatives, we can gain a deeper understanding of these structure-directing effects.

  • Effect of N-Substitution: The parent compound, 4,5-dichloropyridazin-3(2H)-one, crystallizes in a different crystal system (monoclinic) and space group (P2₁/c) compared to its N-methylated counterpart.[8][9] The presence of the N-H proton in the unsubstituted pyridazinone allows for the formation of stronger N—H···O hydrogen bonds, which can lead to different packing motifs, often resulting in the formation of dimers or more complex hydrogen-bonded networks.[10][11]

  • Influence of Aromatic Substituents: In derivatives bearing phenyl or other aromatic groups, π-π stacking interactions can play a significant role in the crystal packing.[11] The dihedral angle between the pyridazinone ring and the appended aromatic ring is a critical conformational parameter that influences the overall molecular shape and can impact biological activity.[10] For instance, in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the chlorophenyl and pyridazinone rings are nearly perpendicular, with a dihedral angle of 85.73 (11)°.[10] This contrasts with other derivatives where the rings are more coplanar.

  • Role of Halogen Bonding: The presence of chlorine atoms in 4,5-dichloro-2-methylpyridazin-3(2H)-one introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region and can interact with nucleophilic sites on adjacent molecules. While not the dominant interaction in this particular structure, halogen bonding is a recognized and important non-covalent interaction in the crystal engineering of halogenated compounds.

Conclusion and Future Perspectives

This comparative guide has provided a detailed look into the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one and contextualized it within the broader family of pyridazinone derivatives. The analysis underscores the profound impact that even minor chemical modifications can have on the solid-state architecture of these molecules. The choice of substituents not only influences the molecular conformation but also dictates the nature and directionality of intermolecular interactions, which in turn govern the crystal packing.

For researchers in drug development, a thorough understanding of the crystallographic features of a lead compound is indispensable. It provides a rational basis for further structural modifications aimed at optimizing solid-state properties such as solubility and stability, as well as for understanding and improving interactions with the biological target. The continued exploration of the crystal landscape of pyridazinone derivatives, facilitated by resources such as the Cambridge Structural Database, will undoubtedly pave the way for the design of new and more effective therapeutic agents.[12][13]

References

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85. [Link]

  • Al-Omair, M. A., Ali, A. A., El-Emam, A. A., & Al-Deeb, O. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(11), 18456–18471. [Link]

  • Fun, H. K., Gowda, J. H., & Quah, C. K. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]

  • Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science (IJRES). [Link]

  • Daoui, O., El Kalai, F., El Hafi, A., El Ghozlani, M., Verspohl, E. J., & Langer, P. (2021). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–214. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2533. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 11(41), 25368–25381. [Link]

  • Silva-Júnior, E. F., de Aquino, T. M., de Oliveira, A. P., de Araújo-Júnior, J. X., & de Oliveira, F. F. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Journal of Chemical and Pharmaceutical Research, 8(1), 279-286. [Link]

  • Sperandio, A., & Cignarella, G. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(13), 4165. [Link]

  • Fun, H. K., Gowda, J. H., & Quah, C. K. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]

  • Silva-Júnior, E. F., de Aquino, T. M., de Oliveira, A. P., de Araújo-Júnior, J. X., & de Oliveira, F. F. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. [Link]

  • Samanta, C., et al. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Daoui, O., El Kalai, F., El Hafi, A., El Ghozlani, M., Verspohl, E. J., & Langer, P. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1891–1896. [Link]

  • Shi, D., & Wang, M. (2014). Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1113. [Link]

  • Crocetti, L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6516. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org. [Link]

  • de Vita, D., et al. (2023). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 66(15), 10459–10476. [Link]

  • PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. PubChemLite. [Link]

  • Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(8), 957-975. [Link]

  • Bide Pharmatech. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Bide Pharmatech. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Daoui, O., Çınar, Z., Baydere, C., El Hafi, A., El Ghozlani, M., El Aatiaoui, A., Verspohl, E. J., & Langer, P. (2019). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1789–1794. [Link]

Sources

Comparative Guide: 4,5-Dichloro vs. 4,5-Dibromo-3(2H)-pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridazinone-based scaffolds—widely utilized in cardiotonic, antihypertensive, and anti-inflammatory drug discovery—the choice between 4,5-dichloro-3(2H)-pyridazinone (DCP) and 4,5-dibromo-3(2H)-pyridazinone (DBP) is a pivotal decision point.

While both serve as electrophilic platforms for nucleophilic aromatic substitution (


), they exhibit distinct kinetic profiles and cost-benefit ratios. DBP  offers superior reactivity and milder reaction conditions, particularly valuable for sterically hindered nucleophiles or sensitive substrates. Conversely, DCP  provides a significant cost advantage and higher atom economy, making it the preferred candidate for scale-up when forcing conditions are tolerated.

This guide analyzes the mechanistic divergences, regioselectivity, and practical handling of these two building blocks.

Synthesis & Structural Origin

Understanding the reactivity difference begins with the precursor materials. Both heterocycles are synthesized via the condensation of hydrazine with mucohalic acids.

Feature4,5-Dichloro-3(2H)-pyridazinone (DCP)4,5-Dibromo-3(2H)-pyridazinone (DBP)
Precursor Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone)Mucobromic Acid (3,4-dibromo-5-hydroxy-2(5H)-furanone)
CAS No. 932-22-95788-58-9
Molecular Weight 164.98 g/mol 253.88 g/mol
Cost Profile Low (Commodity Chemical)Medium-High (Specialty Reagent)
Stability High; resistant to ambient hydrolysisModerate; sensitive to light/moisture over time
Synthesis Pathway Diagram

The following diagram illustrates the parallel synthesis routes and the "masked" aldehyde nature of the mucohalic acid precursors.

SynthesisPathway cluster_legend Reaction Conditions Muco Mucohalic Acid (X=Cl or Br) Intermediate Open-Chain Hydrazone Muco->Intermediate Condensation Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 4,5-Dihalo-3(2H)- pyridazinone Intermediate->Product Cyclization (-H2O) Info Solvent: Aqueous Acid/EtOH Temp: Reflux Yield: 70-90%

Figure 1: Parallel synthesis of dihalo-pyridazinones from mucohalic acids.

Electronic Profile & Regioselectivity

The core utility of these scaffolds lies in their predictable regioselectivity during


 reactions.[1]
The Electrophilic Bias (C4 vs. C5)

Despite possessing two halogen atoms, the reactivity is not symmetrical.

  • Position 4 (C4): Highly electrophilic. It is "para-like" to the ring nitrogen (N2) and alpha to the carbonyl (C3). The inductive effect of the carbonyl makes C4 the primary site for nucleophilic attack.

  • Position 5 (C5): Less electrophilic. Substitution at C5 usually requires the C4 position to be already substituted or blocked, or the use of specific soft nucleophiles under controlled conditions.

The Halogen Effect (Cl vs. Br)[2][3]
  • Bond Strength: The

    
     bond (approx. 397 kJ/mol) is stronger than the 
    
    
    
    bond (approx. 280 kJ/mol).
  • Leaving Group Ability: Bromide is a better leaving group (

    
     of HBr = -9) compared to Chloride (
    
    
    
    of HCl = -7).
  • Kinetic Consequence: In

    
     reactions where bond-breaking is significant in the rate-determining step, DBP reacts 2-5x faster  than DCP. This allows DBP reactions to proceed at lower temperatures (e.g., RT vs. 80°C), reducing thermal degradation of sensitive amine nucleophiles.
    

Regioselectivity Start 4,5-Dihalo-pyridazinone Nu Nucleophile (Nu-) Start->Nu C4_Path Path A: Attack at C4 (Alpha to Carbonyl) Nu->C4_Path Kinetic Control (Electronic Preference) C5_Path Path B: Attack at C5 (Beta to Carbonyl) Nu->C5_Path Steric/Soft Nu Control Prod_C4 4-Nu-5-Halo-pyridazinone (MAJOR PRODUCT) C4_Path->Prod_C4 Prod_C5 4-Halo-5-Nu-pyridazinone (MINOR/RARE) C5_Path->Prod_C5

Figure 2: Regioselectivity map showing the dominance of C4 substitution.

Comparative Performance Data

The following table summarizes the performance of DCP vs. DBP in standard transformations.

Reaction TypeNucleophile4,5-Dichloro (DCP)4,5-Dibromo (DBP)Verdict
Amination (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Primary Amines (e.g., Benzylamine)Good yield (80%). Requires reflux (EtOH/H2O) for 3-6h.Excellent yield (90%). Reacts at RT or mild heat (1-2h).DBP for speed; DCP for cost.
Amination (

)
Secondary Amines (e.g., Morpholine)Moderate-Good. Steric hindrance at C4 slows reaction significantly.Good-Excellent. Weaker C-Br bond compensates for steric bulk.DBP is preferred for bulky amines.
Thiolation ThiophenolsMixed regioselectivity (C4/C5) depending on solvent.Higher tendency for bis-substitution (C4 & C5) due to high reactivity.DCP offers better control for mono-substitution.
Pd-Coupling Boronic Acids (Suzuki)Feasible but requires activated ligands (e.g., S-Phos) and higher catalyst loading.Facile oxidative addition. Standard catalysts (

) work well.
DBP is superior for Cross-Coupling.

Experimental Protocol: C4-Selective Amination

This protocol is designed to be self-validating . The color change and precipitation provide visual confirmation of reaction progress.

Objective: Synthesis of 4-(Benzylamino)-5-halo-3(2H)-pyridazinone.

Materials
  • Substrate: 1.0 mmol of DCP (165 mg) or DBP (254 mg).

  • Nucleophile: Benzylamine (2.2 mmol). Note: Excess amine acts as the base to trap HCl/HBr.

  • Solvent: Ethanol (5 mL) + Water (2 mL).

Step-by-Step Methodology
  • Dissolution: In a 25 mL round-bottom flask, suspend the dihalo-pyridazinone in the Ethanol/Water mixture.

    • Observation: The starting material may not fully dissolve initially.

  • Addition: Add Benzylamine dropwise over 5 minutes while stirring.

    • DCP: No immediate exotherm observed.

    • DBP: Slight exotherm may occur; solution often turns yellow immediately.

  • Reaction:

    • For DCP: Heat to reflux (80°C) . Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction typically complete in 4 hours .

    • For DBP: Stir at 40°C or Room Temperature. Reaction typically complete in 45-90 minutes .

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature.

    • The product is less soluble than the starting material and should precipitate as a white/off-white solid.

    • Pour into ice-water (20 mL) to maximize precipitation.

  • Isolation: Filter the solid, wash with cold water (to remove benzylamine salts), and dry.

Expected Outcome:

  • DCP Product: 4-(benzylamino)-5-chloro-3(2H)-pyridazinone (Yield ~75-80%).

  • DBP Product: 4-(benzylamino)-5-bromo-3(2H)-pyridazinone (Yield ~85-95%).

References

  • Synthesis from Mucohalic Acids

    • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024).[2][3] Discusses the conversion of MCA/MBA to pyridazinones.

  • Regioselectivity Mechanisms

    • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010).[4][5][6] Detailed analysis of C4 vs C5 attack.

  • Palladium Coupling Context

    • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[7] (2020).[4] Provides context on Pd-coupling efficiency of chloro vs bromo heterocycles.

  • General Reactivity of Pyridazinones

    • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents.[4] (2023).[8] Reviews the biological importance and synthetic utility.[1][4][9][10]

  • Commercial Availability & Properties

    • 4,5-Dibromo-3(2H)-pyridazinone Product Data. Sigma-Aldrich.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one
Reactant of Route 2
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4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one

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